7-Methoxychroman
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.2 g/mol |
IUPAC Name |
7-methoxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H12O2/c1-11-9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
PPXSXRTVWVIXJR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCCO2)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCCO2)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
7-Methoxychroman: Core Scaffold Properties, Synthetic Workflows, and Applications in Drug Development
Executive Summary
The 7-methoxychroman scaffold is a highly privileged pharmacophore in modern medicinal chemistry. As a core structural motif mimicking naturally occurring flavonoids and isoflavonoids, it provides a versatile foundation for synthesizing bioactive molecules. By functionalizing the chroman ring at the C-2, C-3, or C-4 positions, researchers have successfully developed potent anti-inflammatory agents, cardiovascular drugs, and novel cytotoxic compounds targeting aggressive cancer cell lines[1][2].
This technical guide provides an in-depth analysis of the 7-methoxychroman core and its primary derivatives. It establishes a self-validating framework for its chemical synthesis, details its mechanistic role in biological pathways, and outlines rigorous analytical protocols for drug development professionals.
Chemical Identity and Core Properties
The unsubstituted 7-methoxychroman core is rarely used in isolation; instead, its oxidized or carboxylated derivatives serve as the primary building blocks for pharmaceutical synthesis. The methoxy group at the C-7 position acts as an electron-donating group (EDG), enriching the electron density of the aromatic ring and influencing both the reactivity of the adjacent positions and the binding affinity within biological targets[1][3].
Table 1: Physicochemical Properties of Key 7-Methoxychroman Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Physical Properties | Primary Application |
| 7-Methoxychroman-4-one | 42327-52-6[4] | C₁₀H₁₀O₃ | 178.19 g/mol | Solid; stable at RT[5] | Precursor for cytotoxic chalcone analogs and p53 modulators[6]. |
| 7-Methoxychroman-2-one | 20921-02-2[7] | C₁₀H₁₀O₃ | 178.18 g/mol | MP: 37-39 °C; BP: ~317 °C[7] | Intermediate for anti-inflammatory agents and NF-κB inhibitors[8]. |
| 7-Methoxychroman-3-carboxylic acid | 3187-51-7[9] | C₁₁H₁₂O₄ | 208.21 g/mol | Solid; stable at RT[10] | Synthesis of cardiovascular and neurological therapeutics[11]. |
Mechanistic Role in Drug Development
The 7-methoxychroman scaffold is not merely a passive structural linker; it actively participates in target binding through hydrophobic interactions and hydrogen bond acceptance (via the methoxy oxygen and ring ether).
Oncology: p53/MDMX Modulation and Cytotoxicity
A significant breakthrough in oncology involves the modification of the known cytotoxic agent SJ-172550. Structurally, SJ-172550 contains a pyrazolone ring, which can be metabolically unstable. Researchers successfully replaced the pyrazolone moiety with a 7-methoxychroman-4-one core to synthesize novel (E)-3-benzylidene-4-chromanones[6][12].
Causality in Design: The rigid chromanone ring restricts the conformational freedom of the molecule, locking the conjugated α,β-unsaturated carbonyl system into an optimal geometry for interacting with cellular targets. Specific derivatives, such as 3-chloro-4,5-dimethoxybenzylidene analogs, demonstrated superior cytotoxic profiles against MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cell lines compared to standard chemotherapeutics like etoposide[6][13].
Immunology: NF-κB Pathway Inhibition
Derivatives of 7-methoxychroman-2-carboxylic acid, notably KL-1156 (6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide), are potent inhibitors of the NF-κB activation pathway[14][15].
Causality in Design: In lipopolysaccharide (LPS)-stimulated macrophages, KL-1156 does not prevent the degradation of IκBα; rather, it directly interferes with the nuclear translocation of the NF-κB p65 subunit[14]. The 7-methoxy group, combined with the 6-hydroxy group, provides a precise steric and electronic fit within the target protein complex, halting the transcription of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) production[3][14].
Caption: Mechanism of KL-1156 (7-methoxychroman derivative) inhibiting NF-κB translocation.
Synthetic Workflows & Experimental Protocols
To ensure reproducibility and high yield, the following protocols leverage the specific reactivity of the 7-methoxychroman system.
Protocol 1: Synthesis of (E)-3-benzylidene-7-methoxychroman-4-one Derivatives
This protocol describes the synthesis of rigid chalcone analogs for cytotoxic screening[6][12].
Rationale for Acid Catalysis: While aldol condensations are frequently base-catalyzed, the use of basic conditions on chroman-4-ones can lead to unwanted retro-aldol cleavage or ring-opening of the ether linkage. Employing gaseous HCl in an alcoholic solvent ensures high stereoselectivity for the thermodynamically stable (E)-isomer while preserving the integrity of the chroman ring[6][13].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 7-methoxychroman-4-one (CAS: 42327-52-6) and 1.1 equivalents of the target substituted benzaldehyde (e.g., 3-chloro-4,5-dimethoxybenzaldehyde) in absolute ethanol.
-
Catalysis: Bubble dry gaseous HCl through the reaction mixture at 0–5 °C for 30 minutes to saturate the solution.
-
Condensation: Stir the mixture at room temperature for 12–24 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:3).
-
Precipitation: Pour the mixture into ice-cold distilled water to precipitate the crude product.
-
Purification: Filter the solid under a vacuum, wash with cold aqueous ethanol, and recrystallize from hot ethanol to yield the pure (E)-3-benzylidene-7-methoxychroman-4-one derivative.
Caption: Synthetic workflow for (E)-3-benzylidene-7-methoxychroman-4-one derivatives.
Protocol 2: Base-Catalyzed Rearrangement for Trans-Chroman Configuration
For applications requiring specific stereochemistry (e.g., cardiovascular agents), cis-chromans must be isomerized to their trans-configurations[16].
-
Reagent Setup: Suspend the cis-2,2-bis(alkyl)-3-phenyl-4-(substituted)-7-methoxychroman in an inert organic solvent (e.g., anhydrous THF).
-
Catalyst Addition: Introduce a strongly basic catalyst, such as an alkali metal alkoxide (e.g., potassium tert-butoxide) or an organo-lithium compound[16].
-
Rearrangement: Heat the mixture under reflux. The base deprotonates the acidic proton adjacent to the functional groups, allowing epimerization to the thermodynamically favored trans-isomer[16].
-
Quenching: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography.
Analytical Validation (Self-Validating Systems)
To ensure the trustworthiness of the synthesized 7-methoxychroman derivatives, a self-validating analytical framework must be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical for confirming the (E)-geometry of the 3-benzylidene derivatives. The vinylic proton typically appears as a distinct singlet downfield (δ 7.6–7.9 ppm) due to the deshielding effect of the adjacent carbonyl group. The 7-methoxy protons will appear as a sharp singlet near δ 3.8–3.9 ppm[17].
-
High-Performance Liquid Chromatography (HPLC): Purity must be assessed using a reverse-phase C18 column (e.g., Acetonitrile:Water gradient with 0.1% Formic Acid). A purity of ≥95% is mandatory before proceeding to in vitro biological assays[4][18].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Validates the molecular weight. For 7-methoxychroman-4-one, the [M+H]⁺ peak should be observed at m/z 179.1[5].
References
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An In-depth Technical Guide to the Biological Activity of 7-Methoxychroman Derivatives in Medicinal Chemistry
Abstract
The 7-methoxychroman scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 7-methoxychroman derivatives. We delve into their anticancer, neuroprotective, and anti-inflammatory properties, elucidating the underlying mechanisms of action and structure-activity relationships. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside data-driven insights to guide future drug discovery and development efforts.
Introduction: The 7-Methoxychroman Scaffold - A Versatile Pharmacophore
The chroman ring system, a bicyclic ether, is a common feature in a vast array of natural products and synthetic compounds exhibiting significant pharmacological properties. The introduction of a methoxy group at the 7-position of the chroman ring has been shown to modulate the biological activity of these molecules, often enhancing their therapeutic potential. This has led to the emergence of 7-methoxychroman derivatives as a focal point in the quest for novel therapeutic agents. These compounds have demonstrated a broad spectrum of activities, including but not limited to, anticancer, neuroprotective, and anti-inflammatory effects.[1] The synthetic accessibility and the potential for diverse functionalization make the 7-methoxychroman scaffold an attractive starting point for the development of new drugs.[2]
Anticancer Activity of 7-Methoxychroman Derivatives
Several 7-methoxychroman derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against a range of cancer cell lines.
Mechanism of Action
The anticancer effects of 7-methoxychroman derivatives are often multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3] For instance, 7-methoxyisoflavanone and certain 2,3-diarylchromanones have demonstrated potent anticancer activity.[4][5] Some derivatives exert their effects by targeting specific signaling pathways crucial for cancer cell survival and proliferation. One such target is the TAK1 kinase, where inhibition can lead to apoptosis in cancer cells.[3]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the chroman and any appended aromatic rings plays a critical role in determining the anticancer potency. For example, the presence of specific methoxy and hydroxy groups on the flavonoid skeleton can significantly influence cytotoxicity against breast and liver cancer cell lines.[6][7] Studies have shown that the arrangement of these functional groups can impact the compound's ability to induce apoptosis or necrosis.[7]
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Activity Metric | Value | Reference |
| 7-methoxyisoflavanone | HL-60 | - | Potential anticancer activity | [4] |
| Diarylchromanone 6c | HL-60 | - | Potential anticancer activity | [4] |
| 7-Methoxyheptaphylline (7-MH) | HT29 | Cell Viability | Significant reduction at 100 µM | [3] |
| 7-Methoxyheptaphylline (7-MH) | HepG2 | Cell Viability | Significant reduction at 100 µM | [3] |
| 7-Methoxyheptaphylline (7-MH) | LNCaP | Cell Growth | Significant inhibition at 1, 10, and 100 µM (24h) | [3] |
| 5,7-dihydroxy-6-methoxyflavone (Oroxylin A) derivative 5f | HepG2 | - | Potent antitumor compound, induces apoptosis | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to assess the anticancer activity of 7-methoxychroman derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT29, HepG2, LNCaP) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 7-methoxychroman derivative for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathway Visualization
Caption: Inhibition of TAK1 kinase by 7-methoxychroman derivatives leading to cancer cell apoptosis.[3]
Neuroprotective Effects of 7-Methoxychroman Derivatives
Neurodegenerative diseases pose a significant global health challenge. 7-Methoxychroman derivatives have shown promise as neuroprotective agents, combating excitotoxicity and oxidative stress.
Mechanisms of Neuroprotection
A key mechanism of neuroprotection involves the modulation of signaling pathways critical for neuronal survival. For instance, the newly synthesized chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been shown to inhibit excitotoxic neuronal cell damage induced by glutamate or NMDA.[8][9] This compound exhibits potent antioxidant activity and enhances the phosphorylation of ERK1/2 and CREB, crucial for neuronal protection.[8][9] Another example is 7,8-dihydroxyflavone (7,8-DHF), which is metabolized to 7-hydroxy-8-methoxyflavone and acts as a potent TrkB agonist, mimicking the neuroprotective effects of BDNF.[10]
Antioxidant Properties
Many 7-methoxychroman derivatives possess significant antioxidant properties.[11] They can scavenge free radicals and inhibit lipid peroxidation, thereby protecting neuronal cells from oxidative damage.[4][5][11] For example, N-arylsubstituted-chroman-2-carboxamides have demonstrated potent inhibition of lipid peroxidation.[11]
Quantitative Data on Neuroprotective Activity
| Compound | Model | Activity Metric | Value | Reference |
| BL-M | NMDA-induced toxicity | IC50 | Comparable to memantine | [9] |
| BL-M | Glutamate-induced excitotoxicity | IC50 | 16.95 µM | [8] |
| Memantine | Glutamate-induced excitotoxicity | IC50 | 3.32 µM | [8] |
| 7-Methoxyheptaphylline (7-MH) | H2O2-induced neuronal cell death | - | Protective effect | [3] |
Experimental Protocol: Evaluation of Neuroprotection in Primary Cortical Cells
Step-by-Step Methodology:
-
Primary Cell Culture: Isolate cortical cells from rat embryos and culture them.
-
Induction of Excitotoxicity: After 7-8 days in vitro, expose the cultured neurons to glutamate (200 µM) or NMDA (300 µM) for a specified duration to induce excitotoxicity.
-
Compound Treatment: Co-treat the cells with various concentrations of the 7-methoxychroman derivative.
-
Cell Viability Assessment: Assess neuronal cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Western Blot Analysis: Analyze the phosphorylation status of key signaling proteins like ERK and CREB by Western blotting to elucidate the mechanism of action.[9]
Neuroprotective Signaling Pathway
Caption: Neuroprotective mechanism of a 7-methoxychroman derivative (BL-M) via NMDA receptor inhibition and ERK-CREB pathway activation.[8][9]
Anti-inflammatory Activity of 7-Methoxychroman Derivatives
Chronic inflammation is implicated in a wide range of diseases. 7-Methoxychroman derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.
Inhibition of Inflammatory Mediators
These compounds can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α, IL-1β, and IL-6.[2][12] For example, 4-hydroxy-7-methoxycoumarin has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][12]
Modulation of Signaling Pathways
A primary mechanism for the anti-inflammatory action of 7-methoxychroman derivatives is the inhibition of the NF-κB and MAPK signaling cascades.[2][12] By downregulating the activation of NF-κB and the phosphorylation of ERK1/2 and JNK, these compounds can effectively suppress the inflammatory response.[2] The presence of a 7-methoxy group can be a potent blocker of TNF-α production.[1]
Quantitative Data on Anti-inflammatory Activity
| Compound | Assay | Activity Metric | Value | Reference |
| 4-Hydroxy-7-methoxycoumarin | LPS-stimulated RAW264.7 cells | NO Production | Significant reduction | [2] |
| 4-Hydroxy-7-methoxycoumarin | LPS-stimulated RAW264.7 cells | PGE2 Production | Significant reduction | [2] |
| 7-methoxycoumarin | Carrageenan-induced paw edema (rats) | Inhibition (%) | 49.78% | [13] |
| 7-methoxycoumarin | COX-2 Inhibition | IC50 | 17.26 µM | [13] |
| 7-methoxycoumarin | TNF-α Inhibition | IC50 | 34.32 µM | [13] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
Step-by-Step Methodology:
-
Cell Culture: Culture RAW264.7 macrophage cells.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 7-methoxychroman derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measurement of NO Production: Measure the level of nitric oxide in the culture supernatant using the Griess reagent.
-
ELISA for Cytokines: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: Analyze the expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB and MAPK pathway proteins.[2]
Anti-inflammatory Signaling Pathway
Caption: Inhibition of NF-κB and MAPK signaling by 7-methoxychroman derivatives to reduce inflammation.[2][12]
Synthesis of 7-Methoxychroman Derivatives
The synthesis of 7-methoxychroman derivatives often involves established chemical reactions, allowing for the creation of diverse libraries of compounds for biological screening.
General Synthetic Approach
A common method for synthesizing coumarin-based 7-methoxychroman derivatives is through the Pechmann condensation or Knoevenagel condensation reactions. For other chroman derivatives, multi-step synthetic routes starting from commercially available phenols are often employed.
Example Protocol: Synthesis of a Substituted 2H-Chromene
Step-by-Step Methodology:
-
Starting Material: Begin with a substituted 7-methoxyphenol.
-
Condensation: React the phenol with an appropriate β-ketoester or α,β-unsaturated aldehyde in the presence of an acid catalyst (e.g., sulfuric acid, Amberlyst-15).
-
Cyclization: The reaction proceeds through a transesterification followed by an intramolecular hydroalkoxylation to form the chromene ring.
-
Purification: The final product is purified using column chromatography.
Conclusion and Future Directions
7-Methoxychroman derivatives represent a highly promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models of cancer, neurodegeneration, and inflammation underscores their therapeutic potential. Future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. Further in-depth mechanistic studies and in vivo efficacy and safety profiling are crucial to advance these promising candidates toward clinical development.
References
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Kanagasabai, K., et al. (2010). Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones. European Journal of Medicinal Chemistry, 45(6), 2447-2452. [Link]
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(2010). ChemInform Abstract: Synthesis, Anticancer and Antioxidant Activities of 7-Methoxyisoflavanone and 2,3-Diarylchromanones. ResearchGate. [Link]
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7-methoxycoumarin 2H-1-benzopyran-2-one, 7-methoxy. The Good Scents Company. [Link]
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Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PMC. [Link]
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(2005). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. PubMed. [Link]
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Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. Spandidos Publications. [Link]
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Molecular Structure, Spectroscopic Investigation, Docking and in Vitro Cytotoxicity Studies of 7-Methoxycoumarin as anti-Leukemia Agent. ResearchGate. [Link]
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Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
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4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. MDPI. [Link]
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Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies. PubMed. [Link]
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4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. MDPI. [Link]
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Anti-inflammatory effects of 7-methoxycryptopleurine and structure-activity relations of phenanthroindolizidines and phenanthroquinolizidines. PubMed. [Link]
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Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. ResearchGate. [Link]
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Synthesis and biological evaluation of 7-O-modified oroxylin A derivatives. PubMed. [Link]
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Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl... ResearchGate. [Link]
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Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed. [Link]
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Neuroprotective Effects of 7, 8-dihydroxyflavone on Midbrain Dopaminergic Neurons in MPP+-treated Monkeys. PMC. [Link]
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Natural sources of 7-methoxychroman and benzopyran analogs
Executive Summary
This technical guide provides a comprehensive analysis of natural 7-methoxychroman derivatives, specifically focusing on the benzopyran class known as Precocenes . While the 7-methoxychroman scaffold is a saturated system, its most significant natural occurrence is in the unsaturated 2,2-dimethylchromene form (Precocene I and II). These compounds are potent anti-juvenile hormones (AJH) in insects and exhibit significant cytotoxic and anti-inflammatory properties in mammalian systems.[1] This guide details their botanical reservoirs, biosynthetic origins, isolation protocols, and structural validation.[2]
Chemical Architecture & Classification
To understand the isolation logic, one must first define the scaffold. The target compounds belong to the Benzopyran heterocyclic family.
| Scaffold Name | Chemical Structure Description | Key Natural Example |
| Benzopyran (Chromene) | Unsaturated double bond at C3-C4.[1][3] | Precocene I (7-methoxy-2,2-dimethylchromene) |
| Chroman | Saturated C3-C4 bond.[1] | Dihydro-precocenes (often synthetic or minor metabolites) |
| Coumarin | Carbonyl ketone at C2 (Benzopyrone).[1] | Herniarin (7-methoxycoumarin) |
Note: While coumarins are related, this guide focuses on the non-carbonyl chroman/chromene series as requested, which are distinct in their lipophilicity and extraction requirements.
Botanical & Biological Reservoirs
The primary natural sources are restricted to specific families within the Asteraceae and Lamiaceae.
Primary Source: The Ageratum Genus
The most abundant sources of 7-methoxychroman analogs are the "Floss Flowers."[1]
-
Species: Ageratum houstonianum and Ageratum conyzoides.[1]
-
Localization: Aerial parts (leaves and flowers) contain the highest concentration (up to 1-2% dry weight).[1]
-
Target Compounds:
Secondary Sources
-
Encelia species: Source of Encecalin (7-acetyl-6-methoxy-2,2-dimethylchromene), a closely related benzopyran.[1]
-
Artemisia species: Various Artemisia spp.[1][9] yield polymethoxylated chromenes.[1]
-
Fusarium fungi: While rare, certain fungal strains produce chroman-like polyketides, though plant sources remain the industrial standard for isolation.
Biosynthetic Origins
Understanding the biosynthesis is critical for genetic engineering or tissue culture optimization.[1] The 7-methoxychroman core is a convergence of the Shikimate Pathway (providing the phenyl ring) and the Isoprenoid Pathway (providing the dimethylpyran ring).
Biosynthetic Logic
-
Precursor: p-Coumaric acid (from Phenylalanine).[1]
-
Prenylation: Introduction of a dimethylallyl pyrophosphate (DMAPP) group by a prenyltransferase enzyme.[1]
-
Cyclization: Oxidative cyclization of the prenyl chain with the adjacent hydroxyl group forms the 2,2-dimethylchromene ring.
-
Methylation: O-methylation at C7 (and C6 for Precocene II) by O-methyltransferases (OMT).[1]
Figure 1: Biosynthetic pathway convergence of Shikimate and Isoprenoid precursors to form 7-methoxychroman analogs.[1]
Extraction & Isolation Protocol
Objective: Isolate Precocene I and II from Ageratum houstonianum. Scale: Laboratory (100g dried leaf powder).
Reagents Required
-
Solvents: n-Hexane (HPLC grade), Ethyl Acetate (EtOAc), Methanol.[1]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
Step-by-Step Workflow
-
Biomass Preparation: Air-dry aerial parts of A. houstonianum in shade (avoid UV degradation).[1] Grind to a coarse powder (40 mesh).
-
Lipophilic Extraction (Maceration):
-
Filtration & Concentration: Filter via Buchner funnel. Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a dark green oily residue (Crude Hexane Extract).
-
Fractionation (Vacuum Liquid Chromatography - VLC):
-
Purification (Preparative TLC or Column):
Figure 2: Isolation workflow for lipophilic benzopyran analogs from plant tissue.[1]
Structural Elucidation (Validation)
To confirm the identity of a 7-methoxychroman/chromene, Nuclear Magnetic Resonance (NMR) is the gold standard.
Compound: Precocene I (7-methoxy-2,2-dimethylchromene) Solvent: CDCl3[1]
| Position | 1H NMR (δ ppm) | Multiplicity | 13C NMR (δ ppm) | Diagnostic Feature |
| C-2 (Gem-dimethyl) | 1.41 | Singlet (6H) | 76.5 | Characteristic gem-dimethyl adjacent to Oxygen. |
| C-3 | 5.49 | Doublet (J=10Hz) | 127.3 | Olefinic proton (Chromene ring).[1] |
| C-4 | 6.23 | Doublet (J=10Hz) | 122.5 | Olefinic proton (Chromene ring).[1] |
| C-5 | 6.95 | Doublet (J=8Hz) | 127.8 | Aromatic ring proton. |
| C-7 (Methoxy) | 3.76 | Singlet (3H) | 55.3 | Key Identifier: Methoxy group signal.[1] |
| C-7 (Quaternary) | - | - | 160.5 | Deshielded aromatic carbon attached to Oxygen.[1] |
Self-Validation Check: If the doublet at δ 5.49/6.23 is missing and replaced by multiplets at δ 1.8/2.7, you have isolated the Chroman (saturated) analog, likely an artifact or a different metabolite.
Pharmacological Potential
The 7-methoxychroman scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets.
Anti-Juvenile Hormone (AJH) Activity[1][8]
-
Mechanism: Precocenes undergo "suicide metabolism."[1] They are oxidized by cytochrome P450 enzymes within the insect corpora allata (endocrine gland) to form highly reactive 3,4-epoxides.[1]
-
Effect: These epoxides alkylate cellular proteins, causing necrosis of the gland, permanently stopping Juvenile Hormone (JH) production.
-
Application: "Third-generation" insecticides causing sterile adults or precocious metamorphosis.[1]
Fungal VDAC Inhibition
-
Target: Voltage-Dependent Anion Channel (VDAC) in mitochondria.[1][12]
-
Mechanism: Precocene II binds to VDAC, increasing mitochondrial superoxide levels.[12][13]
-
Outcome: Inhibition of trichothecene mycotoxin production in Fusarium species (potential agricultural fungicide).[1][12]
Mammalian Anti-Inflammatory
-
Mechanism: Suppression of NF-κB activation in macrophages, reducing NO (Nitric Oxide) and PGE2 production.[1]
References
-
Bowers, W. S., et al. (1976). Discovery of insect anti-juvenile hormones in nature.[1] Science, 193(4253), 542-547.[1]
-
Soderlund, D. M., Messeguer, A., & Bowers, W. S. (1980). Precocene II metabolism in insects: Synthesis of potential metabolites and identification of initial in vitro biotransformation products. Journal of Agricultural and Food Chemistry, 28(4), 724-731.
-
Castro, O. et al. (1989).[1] 13C NMR of chromenes and benzofurans.[1] Magnetic Resonance in Chemistry, 27(4). [1]
-
Tandon, S., & Rastogi, R. P. (1979). Recent advances in the chemistry and biological activity of benzopyrans. Journal of Scientific and Industrial Research.[1] [1]
-
Sappapan, R., et al. (2008). 7-Methoxy-2,2-dimethylchromene from Ageratum species.[1][8][16] Molecules, 13(12). [1]
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- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Structural Differences Between 7-Methoxychroman and 7-Methoxycoumarin
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of heterocyclic chemistry and medicinal research, subtle structural modifications can lead to profound differences in chemical behavior, physical properties, and biological activity. This guide provides a detailed comparative analysis of two related bicyclic ethers: 7-Methoxychroman and 7-Methoxycoumarin. While both molecules share a methoxy-substituted benzopyran core, the state of oxidation and saturation in the pyran ring fundamentally distinguishes them. Understanding these core structural differences is paramount for researchers engaged in synthesis, spectroscopic analysis, and the design of novel therapeutic agents. This document will deconstruct their architectures, outline definitive analytical methods for their differentiation, and explore the implications of their structural variance on chemical reactivity and drug development potential.
Part 1: Foundational Scaffolds: The Chroman and Coumarin Cores
The primary distinction between 7-Methoxychroman and 7-Methoxycoumarin originates from their parent heterocyclic systems: chroman and coumarin.
-
Chroman (3,4-Dihydro-2H-1-benzopyran): The chroman scaffold consists of a benzene ring fused to a dihydropyran ring.[1][2][3] The key feature is the saturated nature of the heterocyclic ring, containing two sp³-hybridized carbon atoms (C3 and C4) and one sp³-hybridized carbon atom adjacent to the ether oxygen (C2). This saturation imparts a non-planar, flexible, three-dimensional conformation to the molecule.[4][5]
-
Coumarin (2H-1-Benzopyran-2-one): The coumarin scaffold is a benzopyrone, where a benzene ring is fused to an α,β-unsaturated lactone (a pyran-2-one ring).[6] This structure is characterized by a high degree of unsaturation . The presence of the C3=C4 double bond and the carbonyl group (C=O) at the C2 position renders the entire bicyclic system largely planar and electron-conjugated.[7][8] This planarity and extended π-system are crucial to many of its characteristic properties, including fluorescence and biological interactions.[7][8]
Caption: Foundational scaffolds dictating molecular geometry.
Part 2: Detailed Structural Analysis
The addition of a methoxy group at the 7-position modifies the electronic properties of both scaffolds but does not alter their fundamental structural differences.
7-Methoxycoumarin (Herniarin)
-
Molecular Formula: C₁₀H₈O₃
-
Molecular Weight: 176.17 g/mol
-
Structure: 7-Methoxycoumarin is a planar, aromatic lactone. The core coumarin ring system is electron-deficient due to the electron-withdrawing nature of the conjugated carbonyl group. The methoxy group (-OCH₃) at the C7 position acts as a strong electron-donating group through resonance, pushing electron density into the bicyclic system. This intramolecular charge transfer (ICT) character is a defining feature, significantly influencing its photophysical properties.[9] It is well-documented for its fluorescence and a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[10][11][12]
7-Methoxychroman
-
Molecular Formula: C₁₀H₁₂O₂
-
Molecular Weight: 164.20 g/mol
-
Structure: 7-Methoxychroman is a non-planar molecule. The dihydropyran ring adopts a flexible conformation, typically a half-chair or twist conformation, to minimize steric strain.[4][5] Unlike its coumarin counterpart, it lacks the C=C double bond and the carbonyl group in the heterocyclic ring. Its structure is essentially a methoxy-substituted aromatic ether fused to a saturated cyclic ether. The reactivity and properties are dominated by the benzene ring, the ether linkages, and its three-dimensional shape. The chroman scaffold is a key feature in bioactive molecules like vitamin E and various flavonoids.[2][3]
Caption: Key structural features of the two molecules.
Part 3: Comparative Analysis Summary
The fundamental structural distinctions are summarized below for direct comparison.
| Feature | 7-Methoxychroman | 7-Methoxycoumarin |
| Core Ring System | Saturated Dihydropyran | α,β-Unsaturated Lactone |
| Planarity | Non-planar, flexible | Largely planar, rigid |
| Hybridization (C2, C3, C4) | sp³, sp³, sp³ | sp² (C=O), sp², sp² |
| Key Functional Group | Cyclic Ether | Cyclic Ester (Lactone), Alkene |
| Carbonyl Group (C=O) | Absent | Present at C2 |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₈O₃ |
| Molecular Weight | 164.20 g/mol | 176.17 g/mol |
| Electronic System | Limited conjugation (benzene ring) | Extended π-conjugation |
| Photophysical Property | Typically non-fluorescent | Often strongly fluorescent |
Part 4: Spectroscopic Distinction: Experimental Protocols
Differentiating between these two molecules is straightforward using standard spectroscopic techniques. The choice of experiment is driven by the core structural differences: saturation versus unsaturation and the presence or absence of a carbonyl group.
Workflow for Spectroscopic Differentiation
Caption: Logical workflow for distinguishing the isomers.
Detailed Methodologies
-
Infrared (IR) Spectroscopy
-
Principle: This technique identifies functional groups based on their characteristic vibrational frequencies. The most telling difference is the lactone carbonyl group.
-
Protocol:
-
Prepare the sample (as a KBr pellet, a thin film on a salt plate, or dissolved in a suitable solvent like CCl₄ or CHCl₃).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Expected Results:
-
7-Methoxycoumarin: A strong, sharp absorption band between 1700-1750 cm⁻¹ , characteristic of the C=O stretch of an α,β-unsaturated lactone. Additional bands for C=C aromatic stretching (~1600 cm⁻¹) and C-O ether stretching will also be present.
-
7-Methoxychroman: A conspicuous absence of the strong carbonyl band in the 1700-1750 cm⁻¹ region. The spectrum will be dominated by C-H stretching (aliphatic and aromatic), C=C aromatic stretching, and C-O ether stretching bands.
-
-
-
¹H NMR Spectroscopy
-
Principle: This method provides information on the chemical environment and connectivity of hydrogen atoms. The key distinction lies in the signals from the heterocyclic ring protons (aliphatic vs. vinylic).
-
Protocol:
-
Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
-
Expected Results:
-
7-Methoxycoumarin: Will show two characteristic doublets in the vinylic region for the H-3 and H-4 protons, typically around δ 6.2-6.5 ppm (H-3) and δ 7.6-7.8 ppm (H-4) . The aromatic protons and the methoxy singlet (δ ~3.9 ppm) will also be present.
-
7-Methoxychroman: Will show complex signals (e.g., triplets, multiplets) in the aliphatic region, typically between δ 1.5-4.5 ppm , corresponding to the -CH₂- protons at the C3, C4, and C2 positions of the saturated dihydropyran ring. No signals will appear in the vinylic C=C-H region.
-
-
-
UV-Vis Spectroscopy and Fluorimetry
-
Principle: The extent of π-conjugation directly impacts the electronic absorption and emission properties.
-
Protocol:
-
Prepare dilute, optically matched solutions of the compounds in a spectroscopic-grade solvent (e.g., methanol, ethanol).
-
Measure the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λₘₐₓ).
-
Using a fluorimeter, excite the sample at its λₘₐₓ and record the emission spectrum.
-
-
Expected Results:
-
7-Methoxycoumarin: Exhibits a strong UV absorption at a longer wavelength (e.g., λₘₐₓ ≈ 323 nm) due to its extended conjugated system.[11] It is also highly fluorescent.[13]
-
7-Methoxychroman: Shows a simpler UV absorption profile at shorter wavelengths, typical of a methoxy-substituted benzene ring. It is not expected to be fluorescent.
-
-
Part 5: Implications for Reactivity and Drug Development
The structural dichotomy between 7-Methoxychroman and 7-Methoxycoumarin dictates their chemical reactivity and, consequently, their potential as scaffolds in drug discovery.
-
Chemical Reactivity:
-
7-Methoxycoumarin: The α,β-unsaturated lactone is a versatile reactive center. It is susceptible to nucleophilic attack at multiple sites. Ring-opening hydrolysis of the lactone can occur under basic or acidic conditions. Furthermore, the electrophilic C4 position is a classic Michael acceptor , readily undergoing conjugate addition with nucleophiles. This inherent reactivity is often exploited in its biological mechanism of action, for instance, in the covalent inhibition of enzymes.
-
7-Methoxychroman: The saturated dihydropyran ring is chemically robust and relatively inert, similar to a dialkyl ether. The primary sites of reactivity are the aromatic ring (which can undergo electrophilic aromatic substitution) and potential reactions at the benzylic C2 position. Its stability makes it an excellent scaffold for building molecules where a defined three-dimensional structure is required for receptor binding without introducing unwanted reactivity.
-
-
Drug Development Potential:
-
Coumarins as "Privileged Scaffolds": The coumarin nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[10] The planar structure facilitates intercalation with DNA and stacking interactions in enzyme active sites. Derivatives of 7-methoxycoumarin have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[11][12][14]
-
Chromans as Stable 3D Scaffolds: The chroman framework provides a conformationally restrained three-dimensional architecture that is highly valuable for designing selective ligands for receptors and enzymes.[3] Its chemical stability is advantageous for developing drugs with favorable metabolic profiles. Chroman derivatives are central to numerous therapeutics, including antihypertensives (Nebivolol) and antioxidants (Vitamin E).[2][3] The non-planar structure allows for precise spatial orientation of substituents to optimize interactions with complex biological targets.
-
Conclusion
While 7-Methoxychroman and 7-Methoxycoumarin may appear similar at first glance, their core structural differences—a saturated, non-planar ring versus an unsaturated, planar lactone—create two fundamentally distinct molecular entities. These differences manifest in their spectroscopic signatures, chemical reactivity, and potential applications in drug development. 7-Methoxycoumarin is a planar, reactive, and often fluorescent molecule whose biological activity is tied to its conjugated electronic system. In contrast, 7-Methoxychroman is a stable, flexible, three-dimensional scaffold ideal for constructing specific molecular shapes for targeted biological interactions. For the medicinal chemist and drug development professional, a thorough understanding of this structural dichotomy is essential for the rational design of experiments, the interpretation of analytical data, and the strategic selection of scaffolds for developing next-generation therapeutics.
References
-
PubChem. (n.d.). 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4',5-Dihydroxy-7-methoxyflavanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Retrieved from [Link]
- D'Acunzo, F., et al. (2021).
-
PubChem. (n.d.). trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). cis-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. National Center for Biotechnology Information. Retrieved from [Link]
- Li, W., et al. (n.d.).
-
Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]
-
Chemsrc. (n.d.). 7-methoxy-4-phenyl-chroman-2-one. Retrieved from [Link]
-
India Fine Chemicals. (n.d.). trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2022). Insights into the Electronic Properties of Coumarins: A Comparative Study. Journal of Chemistry, 2022, 1-11.
-
ResearchGate. (n.d.). Synthesis, structural and conformational study of chromane derivatives. Retrieved from [Link]
- Li, Y., et al. (2023).
-
ResearchGate. (n.d.). Electronic Structure, Reactivity, and Intermolecular Interaction Studies on a Coumarin Derivative via DFT and Hirshfeld Surface Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Chroman. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Chromane. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 7-methoxycoumarin. Retrieved from [Link]
- MDPI. (2025). A Computational Approach to Predictive Modeling Using Connection-Based Topological Descriptors: Applications in Coumarin Anti-Cancer Drug Properties. [Journal name not specified].
- Borges, F., et al. (2020). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 25(5), 1159.
- Royal Society of Chemistry. (2021). Photoinduced Topographical Surface Changes and Photoresponse of the Crystals of 7-Methoxycoumarin. [Journal name not specified].
-
PubMed. (2013). Ameliorative effects of 7-methylcoumarin and 7-methoxycoumarin against CCl4-induced hepatotoxicity in rats. Retrieved from [Link]
Sources
- 1. Chroman | C9H10O | CID 136319 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. 7-methoxycoumarin, 531-59-9 [thegoodscentscompany.com]
The Role of 7-Methoxychroman in Flavonoid Biosynthesis and Medicinal Chemistry
This guide provides an in-depth technical analysis of the 7-methoxychroman scaffold, focusing on its biosynthetic origins via O-methylation, its structural role in flavonoid diversity (specifically within flavanones and homoisoflavonoids), and its application in drug discovery as a privileged pharmacophore.
Technical Whitepaper | Version 2.0 Audience: Senior Researchers, Metabolic Engineers, and Medicinal Chemists.
Executive Summary: The Lipophilic Pharmacophore
The 7-methoxychroman motif represents a critical structural divergence in flavonoid biosynthesis. While the canonical pathway prioritizes hydroxylation for solubility and antioxidant capacity (e.g., Naringenin, Quercetin), the introduction of a methyl group at the 7-position (via 7-O-methyltransferases ) fundamentally alters the molecule's physicochemical profile.
In drug development, the 7-methoxychroman core (often found in Sakuranetin and Homoisoflavonoids ) serves as a "lipophilic anchor," significantly enhancing membrane permeability and metabolic stability compared to its 7-hydroxy counterparts. This guide dissects the enzymatic machinery responsible for this modification and details protocols for its synthesis and validation.
Biosynthetic Mechanistics: The F7OMT Checkpoint
The biosynthesis of 7-methoxychroman derivatives does not occur via a standalone "chroman pathway" but rather through the regiospecific methylation of the Flavanone (Chroman-4-one) core. The critical enzyme governing this transition is Flavonoid 7-O-Methyltransferase (F7OMT) .
The Methylation Logic
In the cytoplasm, S-adenosyl-L-methionine (SAM) acts as the methyl donor. F7OMT catalyzes the transfer of a methyl group to the 7-hydroxyl of the A-ring.[1][2] This reaction is thermodynamically favorable but kinetically controlled by steric access to the 7-OH, which is often hydrogen-bonded to the carbonyl at C4.
Key Reaction:
-
Substrate Specificity: High-fidelity F7OMTs (e.g., from Oryza sativa or Eucalyptus) discriminate against 5-OH and 4'-OH sites, ensuring the 7-methoxy motif is exclusive.
-
Downstream Processing: The resulting 7-methoxyflavanone can be reduced by Dihydroflavonol 4-Reductase (DFR) and Leucoanthocyanidin Reductase (LAR) to yield the fully reduced 7-methoxychroman (Flavan) skeleton.
Pathway Visualization
The following diagram illustrates the divergence from the general phenylpropanoid pathway to the specific 7-methoxychroman derivatives.
Caption: Biosynthetic divergence of the 7-methoxychroman scaffold via F7OMT-mediated methylation of Naringenin.
Experimental Protocols: Synthesis & Validation
To study the 7-methoxychroman scaffold, researchers must often synthesize the precursor enzymatically or chemically. Below is a self-validating protocol for the enzymatic production of 7-methoxyflavanones using recombinant F7OMT.
Protocol A: Biocatalytic Synthesis of 7-Methoxyflavanone
Objective: Regioselective methylation of Naringenin to Sakuranetin. Validation Checkpoint: The absence of 4'-methoxy or 5-methoxy byproducts via HPLC retention time.
Reagents:
-
Substrate: Naringenin (100 µM stock in DMSO).
-
Cofactor: S-Adenosylmethionine (SAM) (1 mM stock).
-
Enzyme: Recombinant Oryza sativa F7OMT (purified His-tag fusion).
-
Buffer: 100 mM Tris-HCl (pH 7.5), 10% Glycerol, 1 mM DTT, 2 mM MgCl₂.
Workflow:
-
Reaction Assembly:
-
In a 1.5 mL microcentrifuge tube, combine:
-
780 µL Buffer
-
10 µL Naringenin stock (Final: 100 µM)
-
100 µL Purified F7OMT (approx. 50 µg protein)
-
10 µL MgCl₂ (Critical for catalytic activity)
-
-
-
Initiation: Add 100 µL SAM stock (Final: 100 µM). Vortex gently.
-
Incubation: Incubate at 30°C for 60 minutes .
-
Note: Do not exceed 37°C; plant OMTs are often thermolabile.
-
-
Termination: Add 200 µL of ice-cold 1% HCl in Methanol. Vortex to precipitate protein.
-
Extraction: Add 500 µL Ethyl Acetate. Vortex vigorously for 1 min. Centrifuge at 12,000 x g for 5 min.
-
Analysis: Collect the upper organic phase. Evaporate and resuspend in Methanol for HPLC.
Validation Criteria (HPLC-DAD):
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: 280 nm.
-
Success Metric: Appearance of a peak at RT ~1.2x that of Naringenin (due to increased lipophilicity). Mass Spec confirmation: [M+H]+ = 287.09 (Sakuranetin) vs 273.07 (Naringenin).
Medicinal Chemistry: The 7-Methoxychroman Advantage
In drug discovery, the "chroman" ring (dihydrobenzopyran) is a privileged scaffold. The 7-methoxy substitution specifically modulates the electronic density of the A-ring and blocks Phase II conjugation (glucuronidation) at the 7-position, extending the half-life of the molecule.
Comparative Biological Activity
Recent studies highlight the efficacy of 7-methoxychroman derivatives in oncology (cytotoxicity) and antimicrobial applications.
| Compound Class | Core Structure | 7-Substituent | Target/Activity | IC50 / Potency |
| Sakuranetin | Flavanone | -OCH₃ | Antifungal (Phytoalexin) | 15–30 µg/mL |
| 7-Methoxy-4-chromanone | Chromanone | -OCH₃ | Anticancer (HeLa, MCF-7) | 7.5 µM |
| Naringenin | Flavanone | -OH | Antioxidant | >100 µM (Low cytotoxicity) |
| Homoisoflavonoid | Chroman | -OCH₃ | Angiogenesis Inhibitor | 2–10 nM |
Structural Activity Relationship (SAR) Workflow
When optimizing 7-methoxychroman leads, the following logic applies:
-
C4 Carbonyl Reduction: Converting the chromanone (C=O) to chroman (CH₂) increases flexibility and lipophilicity, often improving blood-brain barrier (BBB) penetration.
-
7-Methoxy Stability: Unlike the 7-OH group, the 7-OMe group is resistant to rapid metabolic conjugation, serving as a "metabolic blocker."
Caption: SAR optimization strategies starting from the 7-methoxychromanone core.
References
-
Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. Source: Molecules (2020).[3] URL:[Link]
-
Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives. Source: DARU Journal of Pharmaceutical Sciences (2013). URL:[Link]
-
Molecular Characterisation of Flavanone O-methylation in Eucalyptus. Source: International Journal of Molecular Sciences (2022).[1] URL:[Link]
-
Microbial Transformations of 7-Methoxyflavanone. Source: Molecules (2012). URL:[Link]
-
Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. Source: Plants (2022).[1][4] URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
Targeting Malignancy: A Comprehensive Technical Guide on 7-Methoxychroman Cytotoxicity Profiles
Executive Summary
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous biologically active compounds. Specifically, 7-methoxychroman derivatives have emerged as highly potent cytotoxic agents against a spectrum of human malignancies. This technical whitepaper synthesizes current literature on their efficacy, delineates the molecular mechanisms driving their anti-proliferative effects, and establishes standardized, self-validating protocols for their synthesis and in vitro evaluation.
Structural Chemistry & Pharmacophore Rationale
The biological activity of chroman derivatives is heavily dictated by their substitution patterns. The introduction of a methoxy group (–OCH₃) at the C-7 position of the bicyclic chroman ring fundamentally alters the molecule's physicochemical profile.
From a structural biology perspective, the 7-methoxy substitution serves two critical functions:
-
Lipophilicity & Permeability: It increases the overall lipophilicity of the scaffold, enhancing passive diffusion across the phospholipid bilayer of cancer cells.
-
Target Affinity: The oxygen atom acts as a hydrogen bond acceptor, while the methyl group provides favorable van der Waals interactions within hydrophobic pockets of target proteins (e.g., the colchicine-binding site on tubulin or the ligand-binding domain of estrogen receptors).
For instance, researchers successfully designed novel anticancer agents by replacing the pyrazolone moiety of the known cytotoxic agent SJ-172550 with a 7-methoxychroman-4-one scaffold. This structural modification yielded rigid chalcone analogs that demonstrated superior apoptotic profiles compared to their flexible counterparts[1]. Similarly, the well-documented Selective Estrogen Receptor Modulator (SERM) Ormeloxifene (Centchroman) relies on a 7-methoxy chroman backbone to exert its potent anti-cancer activities via both ER-dependent and independent pathways[2]. Furthermore, natural homoisoflavonoids isolated from Scilla persica, such as Scillapersicene (a 5,7-dimethoxychroman-4-one derivative), exhibit strong natural cytotoxicity against gastric cancer lines[3].
Quantitative Cytotoxicity Profiles (Data Synthesis)
Extensive in vitro screenings have quantified the efficacy of 7-methoxychroman derivatives across various malignant cell lines. The data reveals a strong preference for inducing cytotoxicity in breast cancer (MDA-MB-231), neuroblastoma (SK-N-MC), and head/neck squamous cell carcinomas (HNSCC). Notably, optimized derivatives frequently outperform standard chemotherapeutics like etoposide.
Table 1: Comparative Cytotoxicity (IC₅₀) of Key 7-Methoxychroman Derivatives
| Compound | Target Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Compound 5b (3-chloro-4,5-dimethoxybenzylidene derivative) | MDA-MB-231 | Breast Adenocarcinoma | 7.56 μg/mL | Alipour et al.[1] |
| Compound 5b (3-chloro-4,5-dimethoxybenzylidene derivative) | SK-N-MC | Human Neuroblastoma | 25.04 μg/mL | Alipour et al.[1] |
| Scillapersicene (Natural Homoisoflavonoid) | AGS | Gastric Adenocarcinoma | 8.4 μM | Hafez Ghoran et al.[3] |
| Ormeloxifene (Centchroman) | HNSCC | Head & Neck Squamous | ~10.0 μM | Srivastava et al.[2] |
| Etoposide (Positive Control) | MDA-MB-231 | Breast Adenocarcinoma | >30.0 μg/mL | Alipour et al.[1] |
Mechanistic Pathways of Apoptosis
The cytotoxicity of 7-methoxychroman derivatives is not a result of non-specific cellular necrosis, but rather the induction of highly regulated apoptotic signaling cascades.
-
Tubulin Polymerization Inhibition: Many 3-benzylidene-4-chromanones act as tubulin inhibitors. By binding to tubulin, they prevent the formation of the mitotic spindle, triggering a robust cell cycle arrest at the G2/M phase.
-
Kinase Suppression: Compounds like Ormeloxifene inhibit the PI3K/AKT survival pathway, which is frequently hyperactivated in aggressive tumors like HNSCC, thereby stripping the cancer cells of their primary survival signals[2].
-
Mitochondrial Apoptotic Cascade: Downstream effects of the above interactions include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic Bax. This alters mitochondrial membrane permeability, leading to the cleavage and activation of Caspase-3, the ultimate executioner of apoptosis[2].
Figure 1: Molecular mechanisms of 7-methoxychroman-induced apoptosis.
Validated Methodologies & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in chemical and biological causality to prevent false positives in drug discovery.
Acid-Catalyzed Synthesis of 3-Benzylidene-7-methoxychroman-4-ones
Rationale: Aldol condensation is required to attach the benzylidene pendant to the chromanone core. Using anhydrous gaseous HCl instead of aqueous acids prevents unwanted hydrolysis of the methoxy groups and drives the dehydration step to absolute completion, ensuring high yields of the rigid, biologically active (E)-isomer[1].
-
Reagent Preparation: Dissolve 7-methoxychroman-4-one (1.68 mmol) and the substituted benzaldehyde (1.68 mmol) in 6 mL of anhydrous alcohol (e.g., Methanol or n-Propanol).
-
Anhydrous Catalysis: Stir the solution at room temperature and introduce a steady stream of anhydrous HCl gas for 15 to 35 minutes. Causality: The anhydrous acidic environment protonates the carbonyl oxygen, increasing its electrophilicity without introducing water that could shift the equilibrium backward.
-
Precipitation & Maturation: Allow the reaction vessel to stand undisturbed for 24 hours at room temperature to allow complete precipitation of the product.
-
Purification: Filter the resulting precipitate and recrystallize from the corresponding alcohol to yield the pure (E)-3-benzylidene derivative.
Self-Validating MTT Cytotoxicity Assay
Rationale: The MTT assay relies on the reduction of the tetrazolium dye MTT to its insoluble formazan by NAD(P)H-dependent cellular oxidoreductases. This provides a direct, quantifiable causality between mitochondrial metabolic rate and the number of viable cells.
-
Cell Seeding: Seed target cells (e.g., MDA-MB-231) at a density of
cells/well in 96-well plates. Causality: Seeding at this specific density ensures cells remain in the logarithmic growth phase during the 48h treatment, preventing contact inhibition artifacts that mimic drug-induced cytostasis. -
Compound Treatment: Treat cells with synthesized 7-methoxychroman derivatives at varying concentrations (e.g., 1–100 μg/mL) dissolved in DMSO. Critical Control: Ensure final DMSO concentration is <0.1%. Causality: Maintaining low solvent concentration prevents DMSO-induced cytotoxicity, ensuring the observed apoptosis is purely drug-mediated.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Conversion: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.
-
Formazan Solubilization: Carefully aspirate the culture media and dissolve the purple formazan crystals in 100 μL of pure DMSO. Causality: Complete solubilization is critical; undissolved crystals will scatter light and artificially inflate absorbance readings.
-
Quantification & Validation: Read absorbance at 570 nm using a microplate reader. Subtract the absorbance of a blank well (media + MTT + DMSO, no cells) from all readings. Calculate the IC₅₀ using non-linear regression analysis against a positive control (e.g., Etoposide).
Figure 2: Standardized MTT assay workflow for evaluating cytotoxicity.
References
-
Alipour, M., Khoobi, M., Foroumadi, A., Nadri, H., Moradi, A., Sakhteman, A., ... & Shafiee, A. (2013). Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives. DARU Journal of Pharmaceutical Sciences, 21(1), 31.[Link]
-
Srivastava, A., et al. (2011). Anti-Cancer Potential of a Novel SERM Ormeloxifene. Current Cancer Drug Targets.[Link]
-
Hafez Ghoran, S., Saeidnia, S., Babaei, E., Kiuchi, F., & Hussain, H. (2015). Scillapersicene: a new homoisoflavonoid with cytotoxic activity from the bulbs of Scilla persica HAUSSKN. Natural Product Research, 30(1), 31-37.[Link]
Sources
Methodological & Application
Application Note: Chemoselective Hydrogenation of 7-Methoxychromene
Executive Summary & Strategic Rationale
The reduction of 7-methoxychromene (7-methoxy-2H-chromene) to 7-methoxychroman is a pivotal transformation in the synthesis of homoisoflavanones, anti-juvenile hormones (precocenes), and various pharmacophores. While seemingly simple, the hydrogenation of the C3-C4 olefinic bond requires precise control to avoid two common pitfalls:
-
Over-reduction: Saturation of the benzene ring (forming octahydrochroman).
-
Hydrogenolysis: Cleavage of the benzylic C-O bond or the methoxy group, particularly under acidic conditions or elevated temperatures.
This guide provides a validated, scalable protocol using 10% Palladium on Carbon (Pd/C) under atmospheric pressure. We prioritize a "Safety-First" approach, addressing the pyrophoric nature of Pd/C, and provide a self-validating workflow using NMR diagnostics.
Mechanistic Insight & Reaction Design
The Chemical Transformation
The objective is the chemoselective syn-addition of dihydrogen across the C3-C4 double bond.
-
Substrate: 7-Methoxy-2H-chromene (Planar, conjugated system).
-
Catalyst: Pd/C (Heterogeneous).[1][2] The high surface area of activated carbon supports Pd(0) nanoparticles, facilitating H₂ adsorption.[2]
-
Thermodynamics: The reaction is exothermic. The resonance energy of the benzene ring protects it from reduction under mild conditions (1 atm, RT), whereas the enol ether-like C3-C4 bond is highly reactive.
Mechanism Visualization
The following diagram illustrates the Horiuti-Polanyi mechanism adapted for this substrate, emphasizing the facial selectivity.
Figure 1: Surface-mediated hydrogenation mechanism. The reaction proceeds via syn-addition, typically from the less hindered face, though 7-methoxychromene is planar.
Critical Parameters & Optimization
Solvent Selection
Solvent choice dictates H₂ solubility and safety profiles.
| Solvent | H₂ Solubility | Rate | Safety Note | Recommendation |
| Methanol (MeOH) | High | Fast | High Risk: Dry Pd/C ignites MeOH vapors instantly. | Preferred (with strict inerting). |
| Ethyl Acetate (EtOAc) | Moderate | Moderate | Lower ignition risk; non-protic. | Good alternative for scale-up. |
| Ethanol (EtOH) | High | Fast | Similar to MeOH but slightly less flammable. | Excellent green alternative. |
| DCM | Low | Slow | Non-flammable, but poor H₂ uptake. | Avoid. |
Catalyst Loading
-
Standard: 5-10 wt% of 10% Pd/C (e.g., 50-100 mg catalyst per 1 g substrate).
-
Optimization: For clean substrates, loading can be reduced to 1-2 wt%. High loadings (>20%) increase the risk of ring reduction and are economically wasteful.
Experimental Protocol (Standard Atmospheric Pressure)
Scale: 1.0 mmol (~162 mg) of 7-methoxychromene. Equipment: 25 mL Round Bottom Flask (RBF), Balloon, Septum, Magnetic Stirrer.
Safety Pre-Check (Crucial)
-
Pyrophoric Hazard: Dry Pd/C can ignite organic solvents in the presence of air.
-
Control: Always purge the reaction vessel with Nitrogen (N₂) or Argon (Ar) before introducing the solvent to the catalyst, or add the catalyst to the solvent under an inert blanket. Never add dry catalyst to warm solvent.
Step-by-Step Workflow
Figure 2: Operational workflow emphasizing safety checkpoints (Red).
Detailed Procedure
-
Preparation: Weigh 16 mg of 10% Pd/C into a dry 25 mL RBF containing a magnetic stir bar.
-
Inerting: Cap the flask with a rubber septum. Insert a needle connected to a vacuum/N₂ manifold.[3] Evacuate and backfill with N₂ three times. Leave under N₂.[4][5]
-
Addition: Dissolve 162 mg (1.0 mmol) of 7-methoxychromene in 5 mL of methanol. Add this solution to the flask via syringe against a positive pressure of N₂.
-
Note: This prevents the "flash" fire risk of dumping dry catalyst into solvent.
-
-
Hydrogenation:
-
Insert a needle attached to the balloon into the septum.
-
Briefly vent the flask (via a separate outlet needle) to flush N₂, then remove the outlet needle.
-
Cycle: Evacuate (carefully, do not pull solvent) and refill with H₂ three times to ensure saturation.
-
Reaction: Stir vigorously at Room Temperature (20-25 °C).
-
Time: Typically 1–4 hours.
-
-
Monitoring (TLC):
-
Mobile Phase: 10% EtOAc in Hexanes.
-
Observation: The starting material (chromene) is often UV-active and may fluoresce blue/purple. The product (chroman) is UV-active (less intense) and does not fluoresce as strongly.
-
Stain: Anisaldehyde or KMnO₄ stain is recommended to confirm the product spot.
-
Workup & Isolation
-
Quench: Remove the H₂ balloon. Purge the flask with N₂ or Ar for 5 minutes. (Critical: Do not filter a hydrogen-saturated solution; the catalyst may spark on the filter paper).
-
Filtration: Prepare a short pad of Celite in a sintered glass funnel or a syringe filter. Wet the Celite with MeOH.
-
Elution: Filter the reaction mixture through the Celite. Rinse the reaction flask and the filter cake with EtOAc (2 x 10 mL).
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap).
-
Purification: Usually not required. If minor impurities exist, perform flash column chromatography (SiO₂, 5% EtOAc/Hexanes).
Quality Control & Self-Validation
How do you confirm the reaction worked without external analysis? Use Proton NMR (¹H NMR) diagnostics.
| Feature | 7-Methoxychromene (Starting Material) | 7-Methoxychroman (Product) | Validation Logic |
| C3/C4 Protons | Two vinylic protons ~5.6 ppm (dt) and ~6.3 ppm (d) | Disappear | Primary confirmation of reduction. |
| C3/C4 Methylene | N/A | Two triplets/multiplets ~1.9 ppm (m, 2H) and ~2.7 ppm (t, 2H) | Confirmation of saturation. |
| C2 Protons | Doublet (~4.8 ppm) | Triplet (~4.1 ppm) | Shift upfield due to loss of conjugation. |
| Methoxy Group | Singlet (~3.8 ppm) | Singlet (~3.7-3.8 ppm) | Remains intact (confirms no hydrogenolysis). |
Success Criteria:
-
Complete loss of signals at 5.6/6.3 ppm.
-
Clear integration of 2H at ~1.9 ppm and 2H at ~2.7 ppm.
-
Retention of aromatic signals (approx 6.4 - 7.0 ppm) – Loss of these indicates over-reduction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalled (<50% Conv) | Poisoned Catalyst | S, N, or P impurities in substrate poison Pd. Purify starting material or increase catalyst loading to 20 wt%. |
| Reaction Stalled (<50% Conv) | Poor H₂ Mass Transfer | Stirring is too slow. Increase stir rate to create a vortex (gas-liquid mixing is rate-limiting). |
| Over-Reduction (Ring Saturation) | High Pressure / Long Time | Do not use Parr shaker (>10 psi) unless necessary. Monitor strictly by TLC every 30 mins. |
| Demethylation (Loss of OMe) | Acidic Impurities | Ensure solvent is neutral. Traces of acid from previous steps can catalyze hydrogenolysis. Add 1 eq. K₂CO₃ if suspected. |
References
-
General Protocol for Pd/C Hydrogenation
-
Nishimura, S.[8] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience: New York, 2001.
- Note: The authoritative text on heterogeneous c
-
-
Chromene Reduction Specifics (Precocene Analogs)
- Camps, F.; Coll, J.; Messeguer, A.; Pericas, M. A. "Synthesis of precocene I and II and related compounds." Journal of Heterocyclic Chemistry, 1980, 17, 1377–1379.
-
(Validates Pd/C conditions for 7-methoxy-2,2-dimethylchromene).
-
Safety in Hydrogenation (Pd/C Handling)
-
Organic Chemistry Portal.[9] "Hydrogenation - Safety & Handling."
-
- Selectivity in Chromene Systems: Timári, G.; Soós, T.; Hajós, G. "Chemoselective Hydrogenation of Chromenes." Synlett, 1997, 1067. Context: Discusses preventing ring reduction in fused heterocyclic systems.
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. reddit.com [reddit.com]
- 5. research.abo.fi [research.abo.fi]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Hydrogen [organic-chemistry.org]
Microwave-assisted synthesis of 7-methoxychroman derivatives
Application Note: Microwave-Assisted Synthesis of 7-Methoxychroman Derivatives
Executive Summary
The 7-methoxychroman scaffold (e.g., Precocene I analogues) is a privileged pharmacophore in medicinal chemistry, exhibiting anti-juvenile hormone, antioxidant, and anticancer activities. Traditional thermal synthesis of these derivatives—often via Pechmann condensation or direct phenolic alkylation—suffers from prolonged reaction times (12–48 hours), harsh acidic conditions, and variable yields due to thermal degradation.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while significantly improving yield and purity.[1] We focus on a Lewis Acid-catalyzed intermolecular cyclization strategy, utilizing Bismuth(III) Triflate [Bi(OTf)₃] as a green, water-tolerant catalyst.
Scientific Rationale & Mechanism
Why Microwave Irradiation?
The synthesis of chroman derivatives involves polar transition states. Microwave irradiation (2.45 GHz) couples directly with these polar species via dipolar polarization and ionic conduction .
-
Selective Heating: The reagents and catalyst (if ionic/polar) absorb energy more efficiently than non-polar solvents, creating "molecular radiators" that overcome activation energy barriers (
) rapidly. -
Solvent Effects: Using a solvent with a high loss tangent (
), such as nitromethane or conducting the reaction under solvent-free conditions, maximizes the conversion of electromagnetic energy into kinetic heat.
Reaction Pathway: Bi(OTf)₃ Catalyzed Cyclization
The selected protocol utilizes a direct cyclization between 3-methoxyphenol and 3-methylbut-2-en-1-ol (prenyl alcohol).
-
Activation: Bi(OTf)₃ activates the allylic alcohol, generating a carbocation or an activated complex.
-
C-Alkylation: Friedel-Crafts alkylation occurs at the ortho-position of the phenol (directed by the electron-donating methoxy group).
-
Cyclization: Intramolecular etherification closes the ring to form the 2,2-dimethylchroman system.
Experimental Protocols
Protocol A: Direct Synthesis of 7-Methoxy-2,2-dimethylchroman
This method is preferred for its atom economy and "green" profile.
Materials:
-
3-Methoxyphenol (1.0 mmol)
-
3-Methylbut-2-en-1-ol (Prenyl alcohol) (1.2 mmol)
-
Catalyst: Bi(OTf)₃ (1–5 mol%) or Montmorillonite K-10 (solid acid alternative)
-
Solvent: Nitromethane (
) or Solvent-free -
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve 3-methoxyphenol (124 mg, 1 mmol) and 3-methylbut-2-en-1-ol (103 mg, 1.2 mmol) in 1 mL of nitromethane.
-
Catalyst Addition: Add Bi(OTf)₃ (6.6 mg, 1 mol%). If using Montmorillonite K-10, add 50 mg.
-
Sealing: Cap the vial with a PTFE-coated silicone septum.
-
Irradiation Parameters:
-
Mode: Dynamic (Power cycling to maintain temp)
-
Temperature: 100°C
-
Pressure Limit: 200 psi (13.8 bar)
-
Power: Max 150 W
-
Time: 10 minutes (Hold time)
-
-
Work-up: Cool the vial to room temperature (using compressed air flow). Filter the mixture through a short pad of silica or Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc 95:5) to yield the target oil.
Protocol B: Pechmann Condensation (Coumarin Intermediate)
Use this if the target is the oxidized coumarin derivative (7-methoxy-4-methylcoumarin).
-
Reactants: Mix 3-methoxyphenol (10 mmol) and Ethyl acetoacetate (10 mmol).
-
Catalyst: Sulfamic acid (10 mol%) or Indium(III) chloride (InCl₃).
-
MW Conditions: Solvent-free, 130°C for 5–8 minutes.
-
Outcome: Pour into crushed ice; the solid product precipitates immediately.
Data Analysis & Comparison
The following table contrasts the microwave-assisted Bi(OTf)₃ protocol against conventional thermal reflux methods.
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis | Improvement Factor |
| Reaction Time | 12 – 24 Hours | 10 – 15 Minutes | ~70x Faster |
| Temperature | 80°C (Oil Bath) | 100°C (Internal) | Controlled Energy |
| Yield | 45 – 60% | 85 – 92% | +30-40% |
| Solvent Vol. | 20–50 mL (DCM/Toluene) | 1 mL or Solvent-Free | Green Chemistry |
| Purity (Crude) | Low (requires extensive column) | High (simple filtration often sufficient) | Process Efficiency |
Visualizations
Figure 1: Mechanistic Pathway (Bi(OTf)₃ Catalyzed)
This diagram illustrates the activation of the allylic alcohol and the subsequent ring closure.
Caption: Bi(OTf)₃ catalyzed mechanism showing activation, alkylation, and cyclization steps under MW irradiation.[2][3][4][5][6][7]
Figure 2: Experimental Workflow
A logical flow for the laboratory execution of Protocol A.
Caption: Step-by-step workflow for the microwave-assisted synthesis of 7-methoxychroman.
Troubleshooting & Optimization
-
Runaway Temperature: If the reaction temperature overshoots significantly (>5°C), reduce the Power Max setting. The high polarity of the transition state can lead to rapid dielectric heating.
-
Pressure Build-up: Ensure the vial is not filled more than 50% by volume. If pressure exceeds 200 psi, use a lower temperature (e.g., 80°C) and extend time to 20 minutes.
-
Catalyst Recovery: If using solid supports like Montmorillonite K-10, the catalyst can be regenerated by washing with methanol and drying at 120°C, though activity may decrease slightly after 3 cycles.
References
-
Bi(OTf)₃ Catalyzed Cyclization: Ollevier, T. (2013). Bismuth(III) Triflate in Organic Synthesis. Sigma-Aldrich.
-
Microwave-Assisted Synthesis of Chromans: Catalytic Intermolecular Cyclization of Phenols with Allylic Alcohols for Synthesis of Chroman Derivatives. ResearchGate.
-
Microwave Pechmann Condensation: Application Notes and Protocols for Microwave-Assisted Synthesis of Chroman-4-One Derivatives. BenchChem.
-
Solid Acid Catalysis in MW: Microwave-assisted solvent- and catalyst-free synthesis of allylic thioethers. Blucher Proceedings.
Sources
- 1. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors [mdpi.com]
- 2. Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol [beilstein-journals.org]
- 5. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 6. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]
Application Notes & Protocols: Strategic Functionalization of 7-Methoxychroman at the C3 and C4 Positions
Introduction: The 7-Methoxychroman Scaffold - A Privileged Core in Medicinal Chemistry
The chroman framework, a bicyclic system comprising a benzene ring fused to a dihydropyran ring, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its prevalence in natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold" in drug discovery. The 7-methoxy-substituted variant, in particular, offers a synthetically tractable and electronically modulated starting point for creating diverse molecular libraries. Functionalization at the C3 and C4 positions of the dihydropyran ring is of paramount importance as it allows for the introduction of key pharmacophoric features and the precise modulation of stereochemistry, which are critical determinants of biological activity and selectivity.[2]
This guide provides a comprehensive overview of established and contemporary methodologies for the selective and combined functionalization of the 7-methoxychroman core at the C3 and C4 positions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer expert insights into experimental design and execution.
Strategic Overview: Pathways to C3/C4 Functionalization
The journey to a functionalized 7-methoxychroman often begins with the readily accessible 7-methoxychroman-4-one. This versatile intermediate serves as a hub from which multiple synthetic routes can diverge to target the C3 and C4 positions, either sequentially or concurrently.
Caption: General workflow for C3 and C4 functionalization of 7-methoxychroman-4-one.
Part 1: Selective Functionalization at the C3 Position
The C3 position, being alpha to the C4-carbonyl in the common starting material, is amenable to enolate-based chemistry, allowing for a range of C-C and C-heteroatom bond formations.
C3-Halogenation: Installing a Versatile Synthetic Handle
Introducing a halogen, typically bromine, at the C3 position transforms the relatively inert C-H bond into a versatile leaving group, paving the way for subsequent nucleophilic substitutions and cross-coupling reactions. 3-Bromination effectively stabilizes the enolate, allowing for reactions that might otherwise lead to ring-opening.[3]
-
Principle: This protocol utilizes N-Bromosuccinimide (NBS) as an electrophilic bromine source, which reacts with the enol or enolate of the chroman-4-one to install a bromine atom at the C3 position. The reaction is typically catalyzed by a radical initiator like benzoyl peroxide.[4]
-
Reagents and Materials:
-
7-Methoxy-2,2-dimethylchroman-4-one
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a solution of 7-methoxy-2,2-dimethylchroman-4-one (1.0 eq) in CCl₄ (0.1 M), add NBS (1.1 eq).
-
Add a catalytic amount of benzoyl peroxide (0.05 eq).
-
Stir the mixture at room temperature or gentle reflux (monitor by TLC) for 2-7 hours until the starting material is consumed.[4]
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter off the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
-
Expert Insight: The choice of solvent is critical. While CCl₄ is traditional, DCM can be a safer alternative. The reaction can be sensitive to light, so wrapping the flask in foil is recommended. The 3-bromo intermediate is a key stepping stone; for instance, deprotonation with LDA can be followed by alkylation without the typical ring-opening seen in the non-brominated analogue.[3]
C3-Condensation: Aldol-Type C-C Bond Formation
The Claisen-Schmidt or Aldol condensation between a chroman-4-one and an aromatic aldehyde is a robust method for synthesizing 3-benzylidenechroman-4-ones. These products are themselves valuable scaffolds in medicinal chemistry, exhibiting a range of biological activities.[5]
-
Principle: An acid- or base-catalyzed condensation reaction between the enolizable C3-protons of 7-methoxychroman-4-one and an aromatic aldehyde, followed by dehydration, yields the α,β-unsaturated ketone product.
-
Reagents and Materials:
-
7-Methoxychroman-4-one
-
4-Hydroxybenzaldehyde
-
Ethanol or Methanol
-
Hydrochloric acid (catalytic) or Sodium hydroxide (catalytic)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Dissolve 7-methoxychroman-4-one (1.0 eq) and 4-hydroxybenzaldehyde (1.1 eq) in ethanol (0.2 M).
-
Add a few drops of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
-
-
Purification & Characterization:
-
The product is often pure enough after filtration and washing. If necessary, recrystallization from ethanol can be performed.
-
Characterize using ¹H NMR, ¹³C NMR, and melting point analysis. The stereochemistry is typically the more stable E-isomer.[5]
-
-
Data Summary:
| Reactant Aldehyde | Catalyst | Typical Yield | Reference |
| 3,4-Dihydroxybenzaldehyde | Acid | Good | [5] |
| 4-Hydroxybenzaldehyde | Acid | Good | [5] |
| Various aromatic aldehydes | Base | Moderate-Good | [5] |
Part 2: Selective Functionalization at the C4 Position
The C4 carbonyl group is a prime target for nucleophilic attack and reduction, providing access to a wide array of 4-substituted chroman derivatives.
C4-Carbonyl Reduction to a Hydroxyl Group
The reduction of the C4-ketone to a secondary alcohol is a fundamental and often necessary first step for further functionalization at this position. This transformation creates a new chiral center, and stereoselective methods are highly sought after.
-
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces ketones to alcohols. The facial selectivity of the hydride attack is influenced by the existing substituent at the C3 position, often leading to a preferred diastereomer. The borohydride reduction of 3-halogenochroman-4-ones typically yields cis-3-halogeno-4-hydroxychromans.[6]
-
Reagents and Materials:
-
3-Substituted-7-methoxychroman-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the 3-substituted-7-methoxychroman-4-one (1.0 eq) in methanol (0.1 M) in an ice bath (0 °C).
-
Add NaBH₄ (1.5-2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours (monitor by TLC).
-
Quench the reaction by slowly adding 1 M HCl until gas evolution ceases and the pH is slightly acidic.
-
Remove the bulk of the methanol under reduced pressure.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification & Characterization:
-
Purify by flash column chromatography (hexane/ethyl acetate).
-
Characterize using ¹H NMR and ¹³C NMR. The diastereomeric ratio (d.r.) can be determined from the integration of characteristic signals in the ¹H NMR spectrum. The coupling constants between H3 and H4 are diagnostic for determining the cis/trans relationship.[6]
-
-
Expert Insight: For more hindered ketones or when a more powerful reducing agent is needed, Lithium aluminum hydride (LiAlH₄) in THF can be used, though with stricter anhydrous conditions.[7] The stereochemical outcome is crucial; NMR studies show that the chroman hetero-ring adopts a half-chair conformation, and the relative orientation of C3 and C4 substituents can be deduced from coupling constants.[6]
Part 3: Advanced Strategies for Concurrent C3-C4 Functionalization
Modern synthetic chemistry emphasizes efficiency through cascade or domino reactions, where multiple bonds and stereocenters are formed in a single operation. Organocatalysis has emerged as a particularly powerful tool for achieving high stereoselectivity in such transformations.
Organocatalytic Domino Michael/Hemiacetalization Reaction
This elegant strategy allows for the construction of the chroman core with simultaneous and highly controlled functionalization at both the C3 and C4 positions. A chiral secondary amine catalyst activates an aliphatic aldehyde, which then engages in a Michael addition with a nitro-olefin precursor, followed by an intramolecular cyclization.
Caption: Organocatalytic domino reaction for C3/C4 functionalization.
-
Principle: Based on the work of Enders and others, a chiral secondary amine catalyst (e.g., a prolinol derivative) reacts with an aliphatic aldehyde to form a nucleophilic enamine.[8] This enamine adds to an electrophilic (E)-2-(2-nitrovinyl)phenol in a stereoselective Michael addition. The resulting intermediate then undergoes an intramolecular hemiacetalization to form the C3,C4-disubstituted chromane ring with high diastereoselectivity and enantioselectivity.[9]
-
Reagents and Materials:
-
(E)-2-(2-nitrovinyl)phenol derivative
-
Aliphatic aldehyde (e.g., propanal)
-
Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol TMS ether)
-
Benzoic acid (co-catalyst)
-
Toluene or Chloroform (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a vial under an inert atmosphere, add the (E)-2-(2-nitrovinyl)phenol (1.0 eq), the chiral catalyst (0.1 eq), and benzoic acid (0.1 eq).
-
Dissolve the components in anhydrous toluene (0.2 M).
-
Add the aliphatic aldehyde (2.0 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC until the nitrovinylphenol is consumed (typically 24-72 hours).
-
Once complete, concentrate the reaction mixture directly onto silica gel.
-
-
Purification & Characterization:
-
Purify by flash column chromatography (hexane/ethyl acetate).
-
Characterize using ¹H NMR, ¹³C NMR, and HPLC on a chiral stationary phase to determine enantiomeric excess (ee). The diastereomeric ratio (d.r.) is determined by ¹H NMR.
-
-
Data Summary:
| Aldehyde | Catalyst Loading | Typical Yield | d.r. | ee | Reference |
| Propanal | 10 mol% | 66% | >20:1 | >99% | [8] |
| Butanal | 10 mol% | 55% | >20:1 | >99% | [8] |
| Isovaleraldehyde | 10 mol% | 61% | >20:1 | >99% | [8] |
-
Expert Insight: The success of this reaction hinges on the precise control of stereochemistry by the chiral catalyst. The catalyst dictates the facial selectivity of the Michael addition, which in turn sets the absolute configuration of the newly formed stereocenters at C3 and C4. The resulting nitro- and hydroxyl-functionalized chromane is a versatile intermediate for further synthetic transformations. This approach provides rapid access to complex, enantiomerically pure scaffolds that are highly valuable in drug development.[8][10]
Conclusion and Future Outlook
The functionalization of the 7-methoxychroman scaffold at the C3 and C4 positions remains a vibrant area of synthetic research. While classic methods like halogenation, condensation, and reduction are reliable workhorses, the future lies in the development of more efficient and selective transformations. The rise of organocatalytic domino reactions and transition-metal-catalyzed C-H activation and difunctionalization strategies are pushing the boundaries of what is possible.[11][12] These advanced methods allow for the rapid construction of molecular complexity from simple precursors, accelerating the discovery of new therapeutic agents based on this privileged heterocyclic core.
References
-
Wang, L., et al. (2012). Asymmetric synthesis of polysubstituted 4-amino- and 3,4-diaminochromanes with a chiral multifunctional organocatalyst. Organic Letters, 14(9), 2378-81. [Link]
-
Kathiravan, S., et al. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances. [Link]
-
Kathiravan, S., et al. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. PMC. [Link]
-
Al-Hourani, B. J., et al. (2014). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. PMC. [Link]
-
Ahmad, M. U., et al. (2016). Synthesis and antioxidant properties of substituted 3-benzylidene-7-alkoxychroman-4-ones. ResearchGate. [Link]
-
Xiao, Z-Y., et al. (2011). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. PMC. [Link]
-
Manidhar, D. M., et al. (2015). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica. [Link]
-
Porco, J. A., Jr., et al. (2010). Enantioselective synthesis of 3,4-chromanediones via asymmetric rearrangement of 3-allyloxyflavones. Journal of Organic Chemistry, 75(13), 4584-90. [Link]
-
Shi, F., et al. (2021). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. MDPI. [Link]
-
Kumar, M., et al. (2017). Asymmetric Synthesis of Functionalized Tricyclic Chromanes via an Organocatalytic Triple Domino Reaction. Organic Letters, 19(12), 3131-3134. [Link]
-
Tunoori, A. R., et al. (2006). Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship. Journal of Medicinal Chemistry, 49(14), 4358-71. [Link]
-
Jørgensen, K. A., et al. (2008). Organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives. Angewandte Chemie International Edition, 47(27), 5098-101. [Link]
-
Livingstone, R., et al. (1983). Studies of chromenes. Part 11. 3-Substitution of 7-methoxy-2,2-dimethylchroman-4-one without ring opening via 3-bromination. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wang, J., et al. (2019). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic Chemistry Frontiers. [Link]
-
Sharma, P. C., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its O-substituted analogues. ScienceScholar. [Link]
-
Van der Walt, M. M., et al. (2018). Design, synthesis, and evaluation of 3,7-substituted coumarin derivatives as multifunctional Alzheimer's disease agents. PMC. [Link]
-
Cotterill, I. C., et al. (1972). The stereochemistry and reactions of some 3,4-disubstituted chromans. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Jafarpour, F., & Feyzi, A. (2023). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. Chemical Communications. [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of chromenes. Part 11. 3-Substitution of 7-methoxy-2,2-dimethylchroman-4-one without ring opening via 3-bromination - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and evaluation of 3,7-substituted coumarin derivatives as multifunctional Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The stereochemistry and reactions of some 3,4-disubstituted chromans - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Asymmetric synthesis of polysubstituted 4-amino- and 3,4-diaminochromanes with a chiral multifunctional organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Friedel-Crafts acylation procedures for 7-methoxychroman
Application Note: Regioselective Friedel-Crafts Acylation of 7-Methoxychroman
Executive Summary
This application note details the protocol for the regioselective C6-acylation of 7-methoxychroman. While the chroman scaffold is ubiquitous in natural products (flavonoids, tocopherols) and medicinal chemistry, the presence of the 7-methoxy group introduces competing electronic and steric factors.[1][2] This guide addresses the critical challenge of achieving high regioselectivity for the C6 position while suppressing the common side reaction of Lewis acid-mediated demethylation (cleavage of the methyl ether).[1][2]
Strategic Analysis: Mechanism & Regioselectivity
Regiochemical Control
The 7-methoxychroman substrate contains two activating oxygen atoms: the cyclic ether (pyran ring) and the exocyclic methoxy group.[1]
-
Electronic Effects: The methoxy group at C7 is a strong ortho/para director.
-
Steric Effects:
-
C8 Position: Located between the methoxy group and the pyran oxygen.[2] Access is severely sterically hindered.
-
C6 Position: Located ortho to the methoxy group and para to the alkyl ether linkage of the pyran ring.[2] This position is electronically activated and sterically accessible.
-
C5 Position: Meta to the strong activating methoxy group; significantly less reactive.
-
The Demethylation Risk
Aluminum chloride (
-
Risk Factor: High temperatures (>40°C) or prolonged reaction times will convert the target 7-methoxy product into the 7-hydroxy byproduct (6-acetyl-7-hydroxychroman).[3][1]
-
Mitigation: Strict temperature control (
) and stoichiometric precision are required.
Experimental Protocols
Method A: The "Gold Standard" Protocol ( / DCM)
Best for: High yields, standard laboratory setups, and scale-up.[1][2]
Reagents:
-
Acetyl Chloride (1.2 equiv.)[1]
-
Aluminum Chloride (
), anhydrous (1.5 equiv.)[1][2] -
Dichloromethane (DCM), anhydrous (0.2 M concentration)[3][1][2]
Workflow Diagram:
Caption: Step-by-step workflow for the AlCl3-mediated acylation ensuring temperature control.
Detailed Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (
or Ar).[1] -
Catalyst Suspension: Add anhydrous
(20.0 mmol, 2.67 g) to anhydrous DCM (40 mL). Cool the suspension to 0°C using an ice bath. -
Electrophile Formation: Add acetyl chloride (16.0 mmol, 1.14 mL) dropwise to the suspension. Stir for 15 minutes. The mixture effectively generates the acylium ion complex (
).[1] -
Substrate Addition: Dissolve 7-methoxychroman (13.3 mmol, 2.18 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Crucial: Keep internal temperature < 5°C to prevent demethylation.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and stir at room temperature (20-25°C) for 2-3 hours.
-
Quench: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL of conc. HCl. Stir vigorously until the aluminum complex breaks down (organic layer becomes clear).
-
Extraction: Separate the layers. Extract the aqueous phase with DCM (
mL).[1] -
Washing: Combine organic layers and wash sequentially with:
-
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Method B: Mild Alternative ( or )
Best for: Substrates sensitive to demethylation or if AlCl3 is too harsh.[3][1]
If Method A yields significant 7-hydroxy byproduct (observable by a broad OH stretch in IR or a phenolic shift in NMR), switch to Tin(IV) Chloride (
-
Modification: Replace
with (1.2 equiv.). -
Conditions: Reaction may require slightly longer times or mild heating (40°C) due to the weaker Lewis acidity of tin, but the methoxy group is far more stable under these conditions.[2]
Mechanistic Pathway
The reaction follows a standard Electrophilic Aromatic Substitution (EAS) pathway. The regioselectivity is visualized below:
Caption: EAS mechanism showing the formation of the major C6 isomer and the potential demethylation pathway.
Analytical Validation
The following data confirms the structure of 6-acetyl-7-methoxychroman .
Table 1: Expected NMR Data (CDCl3, 400 MHz)
| Position | Shift ( | Multiplicity | Interpretation |
| Acetyl | 2.55 | Singlet (3H) | Characteristic ketone methyl.[3][1] |
| Methoxy | 3.89 | Singlet (3H) | Intact methyl ether.[3] |
| C8-H | 6.40 | Singlet (1H) | Shielded by adjacent oxygens.[3][1] Appears as a singlet due to lack of ortho neighbors. |
| C5-H | 7.65 | Singlet (1H) | Deshielded by the carbonyl group.[3][1] Diagnostic: The singlet nature of C5 and C8 confirms para orientation of protons (substitution at C6). |
| C4-H | 2.78 | Triplet (2H) | Benzylic methylene of chroman ring.[3][1] |
| C3-H | 1.98 | Multiplet (2H) | Middle methylene of chroman ring.[3][1] |
| C2-H | 4.20 | Triplet (2H) | Methylene adjacent to ring oxygen.[3][1] |
Troubleshooting Guide:
-
Problem: Appearance of a broad singlet at
12.0+ ppm or loss of the OMe singlet.-
Cause: Demethylation occurred.
-
Solution: Lower reaction temperature to -10°C or reduce reaction time. Ensure anhydrous conditions.
-
-
Problem: Low yield / Recovery of starting material.
References
-
Friedel-Crafts Acylation General Procedures
-
Regioselectivity in Chroman Derivatives
-
Demethylation Side Reactions
-
Green Chemistry Alternatives
-
Mechanochemical Acylation: "Mechanochemical Friedel–Crafts acylations." Beilstein J. Org. Chem. 2019. Link
-
Sources
Application Note: Rational Solvent Selection and Crystallization Protocols for 7-Methoxychroman
Introduction & Chemical Context
7-Methoxychroman and its functionalized derivatives (such as 7-methoxychroman-4-one) are highly versatile building blocks in the pharmaceutical industry. They are frequently utilized as core scaffolds in the synthesis of homoisoflavonoids, selective estrogen receptor modulators, and novel cytotoxic anti-cancer agents[1][2]. The isolation of these intermediates in high purity is a critical bottleneck in process chemistry. While chromatography is suitable for discovery-scale synthesis, crystallization remains the most scalable, cost-effective, and thermodynamically rigorous method for purification and polymorphic control[3].
This application note details the thermodynamic rationale and experimental protocols for selecting optimal solvent systems for 7-methoxychroman crystallization, focusing on cooling and anti-solvent methodologies.
Thermodynamic Principles of Solvent Selection
The molecular architecture of 7-methoxychroman features a hydrophobic bicyclic core coupled with a localized polar, hydrogen-bond-accepting methoxy group at the 7-position. This structural dichotomy dictates its solvation thermodynamics and polymorphic selectivity[4]:
-
Protic Solvents (e.g., Ethanol, Isopropanol): Lower alkanols are excellent primary solvents for cooling crystallization[5]. The hydroxyl group of the solvent engages in dynamic intermolecular hydrogen bonding with the methoxy oxygen of the chroman ring. At elevated temperatures, entropic factors dominate, leading to high solubility. Upon cooling, the enthalpic penalty of disrupting solvent-solvent hydrogen bonds drives the solute out of solution, yielding a steep solubility curve ideal for high-yield recovery[4].
-
Mixed Solvent Systems (e.g., Ethyl Acetate / Heptane): For crude mixtures heavily contaminated with structurally similar byproducts, a binary solvent system offers tunable supersaturation. 7-Methoxychroman is highly soluble in polar aprotic solvents like ethyl acetate due to strong dipole-dipole interactions, but practically insoluble in aliphatic hydrocarbons like heptane. A ratio of approximately 1:4 (EtOAc:Heptane) has been shown to induce highly stereoselective and chemoselective crystallization for chroman derivatives by rapidly shifting the dielectric constant of the medium[6].
Quantitative Solubility Profiling
A prerequisite for designing a self-validating crystallization process is the establishment of precise solubility curves to map the Metastable Zone Width (MSZW). Table 1 summarizes the solubility profile of 7-methoxychroman across standard process solvents.
Table 1: Solubility Profile and Process Suitability for 7-Methoxychroman
| Solvent System | Solvation Mechanism | Sol. at 20°C (mg/mL) | Sol. at 60°C (mg/mL) | Yield Potential | Recommended Process |
| Ethanol (Absolute) | H-bonding (Protic) | 45 | 215 | 79% | Cooling Crystallization |
| Isopropanol | H-bonding (Protic) | 30 | 180 | 83% | Cooling Crystallization |
| Ethyl Acetate | Dipole-Dipole (Aprotic) | >300 | >500 | N/A | Primary Solvent |
| Heptane | Dispersion (Non-polar) | <5 | 15 | N/A | Anti-solvent |
| EtOAc:Heptane (1:4) | Mixed Dielectric | 25 | 145 | 82% | Anti-solvent Addition |
Experimental Workflows & Decision Matrix
The selection between a cooling crystallization and an anti-solvent crystallization depends heavily on the upstream reaction's impurity profile.
Decision matrix for 7-methoxychroman solvent selection based on crude impurity profiling.
Step-by-Step Methodologies
Protocol A: Self-Validating Cooling Crystallization (Ethanol)
Causality: Ethanol provides a steep temperature-dependent solubility gradient. By controlling the cooling rate, we manipulate the nucleation kinetics to favor the growth of large, high-purity macroscopic crystals rather than amorphous precipitates, preventing the occlusion of mother liquor within the crystal lattice[7][8].
-
Dissolution & Clarification: Suspend 10.0 g of crude 7-methoxychroman in 50 mL of absolute ethanol (concentration: 200 mg/mL). Heat the jacketed reactor to 65°C under continuous agitation (250 rpm) until complete dissolution is achieved. Polish-filter the hot solution through a pre-heated 0.45 µm PTFE membrane into the crystallization vessel to remove insoluble particulates (which act as heterogeneous nucleation sites)[8].
-
Thermal Equilibration: Maintain the clarified solution at 65°C for 15 minutes to ensure the destruction of any sub-critical crystalline history.
-
Controlled Cooling & Seeding: Cool the solution to 50°C at a rate of 0.5°C/min. At 50°C (within the metastable zone), introduce 0.1 g (1 wt%) of pure 7-methoxychroman seed crystals.
-
Self-Validation Check: Observe the suspension using an in-line focused beam reflectance measurement (FBRM) probe or visual inspection; the seed crystals must persist and not dissolve. If they dissolve, the system is under-saturated; lower the temperature by 2°C and re-seed.
-
-
Crystal Growth: Continue cooling from 50°C to 10°C at a slower, non-linear rate (e.g., 0.1°C/min initially, accelerating to 0.3°C/min). This maintains a constant supersaturation level, preventing secondary nucleation and ensuring impurities remain dissolved in the mother liquor[3].
-
Isolation & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (5°C) ethanol to displace the impurity-rich mother liquor without dissolving the product.
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours until a constant weight is achieved.
Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)
Causality: When impurities co-crystallize in protic solvents, an anti-solvent approach forces the selective precipitation of 7-methoxychroman. By titrating a non-polar solvent (heptane) into a polar aprotic solvent (EtOAc), we rapidly decrease the bulk dielectric constant, forcing the hydrophobic core of the chroman to aggregate while polar impurities remain solvated[6][9].
-
Primary Solvation: Dissolve 10.0 g of crude 7-methoxychroman in 25 mL of Ethyl Acetate at 40°C (concentration: 400 mg/mL).
-
Anti-Solvent Titration: Using a programmable syringe pump, begin adding Heptane at a rate of 1.0 mL/min under vigorous stirring (400 rpm)[8].
-
Nucleation Point Detection: Monitor the solution clarity. At approximately 45 mL of Heptane addition (EtOAc:Heptane ratio ~ 1:1.8), the solution will become persistently cloudy (the cloud point). Pause the addition and allow the system to age for 30 minutes to establish a stable crystal bed.
-
Self-Validation Check: Extract a 0.5 mL aliquot of the supernatant, filter it rapidly, and analyze via HPLC. The API concentration in the supernatant must drop by at least 30% compared to the starting concentration, indicating active crystal growth rather than liquid-liquid phase separation (oiling out).
-
-
Yield Maximization: Resume Heptane addition at 2.0 mL/min until a total of 100 mL of Heptane has been added (final ratio 1:4)[6].
-
Aging and Isolation: Age the slurry at 20°C for 2 hours to relieve local supersaturation gradients and allow Ostwald ripening. Filter, wash the cake with 15 mL of pure Heptane, and dry under vacuum at 40°C.
References
-
[Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives] - nih.gov - 1
-
[A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives] - nih.gov - 2
-
[Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Polymorph of Ritonavir] - whiterose.ac.uk - 4
-
[Guide for crystallization: There is no universal or magic solvent!] - unifr.ch - 7
-
[Crystallization solvent systems : r/Chempros] - reddit.com - 9
-
[How to crystallize your sample — X-ray Core] - kuleuven.be - 8
-
[Solvent Selection in Pharmaceutical Crystallization Process Development] - youtube.com - 3
-
[WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor] - google.com - 5
-
[stereoselective synthesis of chiral chromans with quaternary allylic siloxanes] - chemrxiv.org - 6
Sources
- 1. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. unifr.ch [unifr.ch]
- 8. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of Chroman Derivatives
Introduction: The Antioxidant Significance of Chroman Derivatives
The chroman scaffold, a core structural motif in vitamin E (tocopherols and tocotrienols), is synonymous with potent antioxidant activity.[1] These heterocyclic compounds are of significant interest to researchers, scientists, and drug development professionals due to their ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] The antioxidant efficacy of chroman derivatives stems from the hydroxyl group on the chroman ring, which can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[2] The substitution pattern on the chroman ring and the nature of the side chain can significantly influence the antioxidant capacity.[3][4]
This comprehensive guide provides detailed protocols for a suite of in vitro assays designed to rigorously evaluate the antioxidant potential of novel chroman derivatives. By understanding the principles and nuances of each assay, researchers can generate robust and reliable data to inform their drug discovery and development programs. Trolox, a water-soluble analog of vitamin E, is widely used as a standard in these assays, providing a valuable benchmark for comparing the antioxidant capacity of new chemical entities.[5][6][7]
Understanding the Mechanisms: A Multi-faceted Approach to Antioxidant Assessment
No single assay can fully capture the complex interplay of antioxidant activity. Therefore, a panel of assays operating through different mechanisms is recommended for a comprehensive evaluation. The assays detailed below are broadly categorized into two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
Hydrogen Atom Transfer (HAT) based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of this mechanism.[6]
-
Single Electron Transfer (SET) based assays: These assays determine the capacity of an antioxidant to transfer one electron to reduce an oxidant. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays fall into this category.[8]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[9] It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it.[10] This reduction results in a color change from deep violet to pale yellow, which is measured spectrophotometrically.[10]
Causality Behind Experimental Choices:
-
Wavelength Selection (517 nm): The DPPH radical exhibits a strong absorbance maximum at approximately 517 nm. The decrease in absorbance at this wavelength is directly proportional to the concentration of scavenged DPPH radicals.[10]
-
Solvent: Methanol or ethanol are commonly used as solvents because DPPH is readily soluble in them, and they do not interfere with the reaction.[11]
-
Incubation Time: A 30-minute incubation in the dark is typically sufficient for the reaction to reach a steady state.[12] Protecting the reaction from light is crucial as DPPH is light-sensitive.[10]
-
Standard: Trolox or ascorbic acid are frequently used as positive controls to validate the assay's performance.[9]
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the chroman derivative in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Standard Stock Solution (e.g., 1 mg/mL Trolox or Ascorbic Acid): Prepare in the same solvent as the test compound.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and standard in the chosen solvent to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[9]
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to triplicate wells.
-
Add 100 µL of solvent to the blank wells.
-
Add 100 µL of the DPPH working solution to all wells except the sample blank wells (if used).[9]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where:
-
Acontrol is the absorbance of the blank (solvent + DPPH).
-
Asample is the absorbance of the test sample (compound + DPPH).
-
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Experimental Workflow:
Caption: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Causality Behind Experimental Choices:
-
Wavelength Selection (734 nm): The ABTS•+ radical has a characteristic absorbance at 734 nm.
-
Radical Generation: Potassium persulfate is a strong oxidizing agent used to generate the stable ABTS•+ radical. The mixture is allowed to stand in the dark for 12-16 hours to ensure complete radical formation.
-
pH: The reaction is typically carried out at a neutral pH.
-
Standard: Trolox is the most common standard for this assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5][7]
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Trolox Standard Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and Trolox standard.
-
In a 96-well plate, add 20 µL of each dilution to triplicate wells.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using a similar formula to the DPPH assay.
-
Plot the percentage of inhibition against the concentration of the Trolox standard to generate a standard curve.
-
Calculate the TEAC value for the test compound from the standard curve.
-
Experimental Workflow:
Caption: ABTS Radical Scavenging Assay Workflow.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are one of the most common reactive oxygen species (ROS) in biological systems.[14] The assay is based on the inhibition of the fluorescence decay of a probe (typically fluorescein) by an antioxidant.[15] The peroxyl radicals are generated by a free radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[15]
Causality Behind Experimental Choices:
-
Fluorescent Probe (Fluorescein): Fluorescein is used as the probe because its fluorescence is quenched upon oxidation by peroxyl radicals. The presence of an antioxidant protects the fluorescein, and the fluorescence decay is slower.
-
Radical Initiator (AAPH): AAPH is a thermal decomposer that generates peroxyl radicals at a constant rate at 37°C, mimicking a biologically relevant radical source.[14]
-
Kinetic Measurement: The assay is monitored kinetically over time, and the antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).[8]
-
Standard: Trolox is the standard, and the results are expressed as Trolox equivalents.[15]
Detailed Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution (1 mM): Dissolve 3.76 mg of fluorescein sodium salt in 10 mL of 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Working Solution (10 nM): Dilute the stock solution in phosphate buffer.[15]
-
AAPH Solution (240 mM): Dissolve 65.1 mg of AAPH in 1 mL of phosphate buffer. Prepare this solution fresh daily.[15]
-
Test Compound and Trolox Standard Solutions: Prepare in phosphate buffer.
-
-
Assay Procedure (96-well black plate format):
-
In a 96-well black microplate, add 25 µL of the test compound, Trolox standard, or blank (phosphate buffer) to triplicate wells.[15]
-
Add 150 µL of the fluorescein working solution to all wells.[15]
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.[15]
-
After incubation, inject 25 µL of the AAPH solution into each well to start the reaction.[15]
-
Immediately begin monitoring the fluorescence decay kinetically with excitation at 485 nm and emission at 520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.[16]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each well.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the samples and standards.
-
Plot the net AUC against the Trolox concentration to create a standard curve.
-
Determine the ORAC value of the test compound in Trolox equivalents from the standard curve.[17]
-
Experimental Workflow:
Caption: ORAC Assay Workflow.
Nitric Oxide Scavenging Activity (NOSA) Assay
This assay evaluates the ability of a chroman derivative to scavenge nitric oxide (NO) radicals. Nitric oxide is generated from sodium nitroprusside in an aqueous solution at physiological pH. The generated NO reacts with oxygen to form nitrite, which is then quantified using the Griess reagent.[18] An effective antioxidant will compete with oxygen to react with nitric oxide, thereby reducing the amount of nitrite formed.[18]
Causality Behind Experimental Choices:
-
NO Donor: Sodium nitroprusside is used as a source of nitric oxide upon decomposition in an aqueous solution.[19]
-
Griess Reagent: This reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) reacts with nitrite to form a pink-colored azo dye, which is measured spectrophotometrically at around 546 nm.
-
Physiological pH: The reaction is carried out at a physiological pH (7.4) to mimic biological conditions.
Detailed Protocol:
-
Reagent Preparation:
-
Sodium Nitroprusside Solution (10 mM): Dissolve 29.8 mg of sodium nitroprusside in 10 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare this reagent fresh.
-
Test Compound and Standard (e.g., Curcumin or Quercetin) Solutions: Prepare in a suitable solvent.
-
-
Assay Procedure:
-
To 150 µL of the sodium nitroprusside solution, add 50 µL of the test compound or standard at various concentrations.
-
Incubate the mixture at 25°C for 150 minutes.
-
After incubation, add 100 µL of Griess reagent to each sample.
-
Allow the color to develop for 5-10 minutes at room temperature.
-
Measure the absorbance at 546 nm.
-
-
Data Analysis:
-
Calculate the percentage of nitric oxide scavenging activity using the formula for the DPPH assay.
-
Determine the IC50 value.
-
Experimental Workflow:
Caption: Nitric Oxide Scavenging Assay Workflow.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to scavenge intracellular reactive oxygen species (ROS).[20] The assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[21] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] Antioxidants that can permeate the cell membrane will inhibit the oxidation of DCFH, leading to a reduction in fluorescence.[22]
Causality Behind Experimental Choices:
-
Cell Line: Human hepatocarcinoma (HepG2) cells are commonly used as they are metabolically active and provide a good model for studying xenobiotic metabolism.[21]
-
Probe (DCFH-DA): This probe is cell-permeable and becomes trapped within the cell after deacetylation, allowing for the measurement of intracellular antioxidant activity.[21]
-
Oxidative Stressor (AAPH): AAPH is used to induce intracellular ROS formation.[20]
-
Standard: Quercetin, a flavonoid with known intracellular antioxidant activity, is often used as a standard.[23]
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in an appropriate medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours (e.g., 6 x 104 cells/well).[21]
-
-
Assay Procedure:
-
After 24 hours, remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with 100 µL of medium containing the test compound or quercetin standard at various concentrations, along with 25 µM DCFH-DA.
-
Incubate the plate at 37°C in a CO2 incubator for 1 hour.[21]
-
After incubation, wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution in Hanks' Balanced Salt Solution (HBSS) to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.[21]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each concentration.
-
Calculate the CAA unit using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where:
-
∫SA is the integrated area under the curve of the sample.
-
∫CA is the integrated area under the curve of the control.
-
-
Express the results as micromoles of Quercetin Equivalents per micromole of the test compound.
-
Experimental Workflow:
Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.
Quantitative Data Summary
| Assay | Parameter | Typical Concentration/Wavelength | Standard |
| DPPH | Wavelength | 517 nm | Trolox, Ascorbic Acid |
| DPPH Concentration | 0.1 mM | ||
| Incubation Time | 30 minutes | ||
| ABTS | Wavelength | 734 nm | Trolox |
| ABTS•+ Absorbance | ~0.70 | ||
| Incubation Time | 6 minutes | ||
| ORAC | Excitation/Emission | 485 nm / 520 nm | Trolox |
| AAPH Concentration | 240 mM | ||
| Incubation Time | 30 minutes (pre-incubation) | ||
| NOSA | Wavelength | 546 nm | Curcumin, Quercetin |
| Sodium Nitroprusside | 10 mM | ||
| Incubation Time | 150 minutes | ||
| CAA | Excitation/Emission | 485 nm / 538 nm | Quercetin |
| DCFH-DA Concentration | 25 µM | ||
| AAPH Concentration | 600 µM |
References
-
Wikipedia. (n.d.). Trolox. [Link]
-
Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. [Link]
-
protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
-
ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay Kit. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
-
BioIVT. (n.d.). Cell-Based Antioxidant Assays. [Link]
-
Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. [Link]
-
YouTube. (2025, August 26). How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. [Link]
-
ResearchGate. (2014). Studies on the antioxidant activities of some new chromone compounds. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
-
MDPI. (2024, January 24). Mechanism of Antiradical Activity of Coumarin-Trihydroxybenzohydrazide Derivatives: A Comprehensive Kinetic DFT Study. [Link]
-
MDPI. (2020, April 5). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. [Link]
-
Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit. [Link]
-
PubMed. (2010, May 15). In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma. [Link]
-
Bio-protocol. (n.d.). 4.4. DPPH Assay. [Link]
-
ResearchGate. (n.d.). In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma. [Link]
-
Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. [Link]
-
Bioquochem. (n.d.). KF01002 ABTS Antioxidant Capacity Assay Kit. [Link]
-
MDPI. (n.d.). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. [Link]
-
PMC. (n.d.). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. [Link]
-
ResearchGate. (2024, May 10). Synthesis of New Chroman‐4‐one Based 1,2,3‐Triazole Analogues as Antioxidant and Anti‐Inflammatory Agents. [Link]
-
ResearchGate. (n.d.). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]
-
PubMed. (2012, June 15). In vitro antioxidant activity study of novel chromone derivatives. [Link]
-
PubMed. (n.d.). Improvement and Interlaboratory Validation of the Lipophilic Oxygen Radical Absorbance Capacity: Determination of Antioxidant Capacities of Lipophilic Antioxidant Solutions and Food Extracts. [Link]
-
BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. [Link]
-
Material Science Research India. (n.d.). Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants. [Link]
-
ACS Publications. (2001, March 1). Antioxidant Activity of Tocopherols, Tocotrienols, and γ-Oryzanol Components from Rice Bran against Cholesterol Oxidation Accelerated by 2,2'-Azobis(2-methylpropionamidine) Dihydrochloride. [Link]
-
MDPI. (2023, March 31). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. [Link]
-
PubMed. (2013, November 15). Determination of total antioxidant capacity by oxygen radical absorbance capacity (ORAC) using fluorescein as the fluorescence probe: First Action 2012.23. [Link]
-
AOCS. (2019, July 23). Analysis of Tocopherols and Tocotrienols by HPLC. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). In-Vitro Antioxidant potentials in leaves of Coleus aromaticus Benth and rhizomes of Zingiber zerumbet (L.) SM.. [Link]
-
ResearchGate. (2016, July 8). NO scavanging assay protocol?. [Link]
-
Ingenta Connect. (2014, June 24). Analysis of Tocopherols and Tocotrienols in Pharmaceuticals and Foods: A Critical Review. [Link]
-
ResearchGate. (n.d.). Antioxidant activity of 2H-chromen-2-one derivatives. [Link]
-
PMC. (n.d.). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trolox - Wikipedia [en.wikipedia.org]
- 6. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
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- 13. ABTS decolorization assay – in vitro antioxidant capacity, published on Jul 26, 2019 [protocols.io]
- 14. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. cellbiolabs.com [cellbiolabs.com]
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- 22. bioivt.com [bioivt.com]
- 23. kamiyabiomedical.com [kamiyabiomedical.com]
Application Note: Scalable Synthesis Routes for 7-Methoxy-2,2-Dimethylchroman
An authoritative, field-proven Application Note and Protocol guide for the scalable synthesis of 7-methoxy-2,2-dimethylchroman.
Abstract & Strategic Overview
7-Methoxy-2,2-dimethylchroman is a critical pharmacophore found in various bioactive natural products (e.g., Precocene I derivatives) and a key intermediate in the synthesis of cannabinoids and anti-leishmanial agents. While traditional routes involving chroman-4-one reduction or liquid-acid catalyzed alkylations suffer from poor atom economy, hazardous waste generation, and difficult workups, this guide presents two optimized, scalable protocols.
Route A (The "Green" Direct Route) utilizes solid-acid catalysis (Zeolite/Amberlyst) to couple 3-methoxyphenol with isoprene.[1] This is the preferred method for high-throughput and industrial scalability due to its "filtration-only" workup and high atom economy.[1]
Route B (The "Classic" Robust Route) involves the condensation of 3-methoxyphenol with 3-methyl-2-butenal to form the chromene (Precocene I), followed by catalytic hydrogenation. This route is recommended when strict regulatory control over isomeric purity is required, as the intermediate chromene allows for easy purification before the final reduction.[1]
Chemical Pathway Analysis
The following diagram illustrates the mechanistic divergence between the two protocols.
Figure 1: Mechanistic comparison of Direct Hydroalkylation (Route A) vs. Chromene Reduction (Route B).
Protocol 1: Direct Solid-Acid Catalyzed Hydroalkylation
Best For: Large-scale synthesis, Green Chemistry compliance, Cost reduction.
Principle
This method leverages the electrophilic attack of isoprene on the electron-rich phenol.[1] The use of a solid acid catalyst (Zeolite HSZ-360 or Amberlyst-15) promotes the initial ortho-alkylation followed by rapid intramolecular cyclization (Markovnikov addition) to close the pyran ring.
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| 3-Methoxyphenol | 1.0 | Substrate | >98% |
| Isoprene | 2.0 - 3.0 | Alkylating Agent | >99% (Stabilized) |
| Zeolite HSZ-360 | 10-20 wt% | Solid Acid Catalyst | Proton form (H-Y) |
| n-Heptane | Solvent | Medium | Anhydrous |
Note: Amberlyst-15 can be used as a substitute for Zeolite but may require lower temperatures (40°C) to prevent oligomerization of isoprene.
Step-by-Step Procedure
-
Catalyst Activation:
-
Dry the Zeolite HSZ-360 in a vacuum oven at 120°C for 4 hours prior to use to ensure maximum acidity.[1]
-
Critical: Moisture deactivates the Lewis/Brønsted acid sites, drastically reducing yield.
-
-
Reaction Setup:
-
In a 3-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, charge 3-Methoxyphenol (1.0 equiv) and n-Heptane (5 mL per gram of phenol).
-
Add the activated Zeolite catalyst (20 wt% relative to phenol).[1]
-
Heat the mixture to 80°C under a gentle nitrogen stream.
-
-
Addition of Isoprene:
-
Dissolve Isoprene (2.0 equiv) in a small volume of n-Heptane.
-
Slow Addition: Add the isoprene solution dropwise over 2–3 hours.[1]
-
Reasoning: A high instantaneous concentration of isoprene favors self-polymerization (gum formation) over the desired phenol alkylation.[1] Slow addition ensures the phenol is always in excess relative to the unreacted isoprene.[1]
-
-
Reaction Monitoring:
-
Workup (The "Green" Advantage):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a sintered glass funnel to recover the solid catalyst (Catalyst can be washed with methanol, reactivated, and reused).
-
Concentrate the filtrate under reduced pressure to obtain the crude oil.[1]
-
-
Purification:
Protocol 2: The Chromene Reduction Route (Precocene I Intermediate)
Best For: High purity requirements, GMP environments, or when isomeric control is paramount.
Principle
This classic route first synthesizes the chromene (Precocene I) via a condensation reaction.[1] The chromene is easily crystallized or distilled, providing a high-purity intermediate. The final step is a quantitative catalytic hydrogenation.[1]
Materials & Reagents
| Reagent | Equiv. | Role |
| 3-Methoxyphenol | 1.0 | Substrate |
| 3-Methyl-2-butenal | 1.1 | Reagent |
| Pyridine | 2.0 | Base/Catalyst |
| Acrylic Acid | 0.5 | Co-catalyst |
| Pd/C (10%) | 1-2 wt% | Hydrogenation Catalyst |
Step-by-Step Procedure
Step 1: Synthesis of 7-Methoxy-2,2-dimethylchromene
-
Combine 3-methoxyphenol (1.0 equiv), 3-methyl-2-butenal (1.1 equiv), and pyridine (2.0 equiv) in toluene.
-
Add acrylic acid (0.5 equiv) or polyphosphoric acid (PPA) catalytic amount.[1]
-
Reflux for 6–8 hours using a Dean-Stark trap to remove water (driving the equilibrium).
-
Wash the organic layer with 1N HCl (to remove pyridine), then brine.[1]
-
Concentrate and purify the chromene (Precocene I) by distillation.[1]
Step 2: Hydrogenation to Chroman
-
Dissolve the purified chromene in Ethanol or Ethyl Acetate (0.1 M concentration).[1]
-
Add 10% Pd/C (1-2 wt% loading).
-
Hydrogenate at Room Temperature under 1 atm H₂ (balloon pressure is sufficient) for 2–4 hours.
-
Note: The double bond in the pyran ring is highly reactive; high pressure or temperature is unnecessary and may lead to ring opening or aromatic reduction.[1]
-
Filter through Celite to remove Pd/C.[1]
-
Evaporate solvent.[1][2] The product is usually >98% pure and requires no further purification.[1]
Analytical Quality Control (QC)
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water gradient |
| 1H NMR (CDCl3) | δ 1.33 (s, 6H, 2xCH3), 1.77 (t, 2H, C3-H), 2.70 (t, 2H, C4-H), 3.76 (s, 3H, OMe) | Diagnostic gem-dimethyl singlet is key.[3] |
| Impurity A | < 0.5% (Dimer of Isoprene) | GC-MS |
| Impurity B | < 0.5% (Open chain o-prenylphenol) | NMR (Olefinic protons at 5.3 ppm) |
Troubleshooting & Expert Insights
-
Issue: Low Yield in Route A (Oligomerization).
-
Issue: Ring Opening during Hydrogenation (Route B).
-
Issue: Regioselectivity (C-alkylation vs O-alkylation).
-
Insight: In Route A, O-alkylation (ether formation) is reversible under acidic conditions at 80°C. If the ether is observed (kinetic product), continue heating to drive the rearrangement to the C-alkylated chroman (thermodynamic product).
-
References
-
Bigi, F., et al. (1998). "Reaction Between Phenols and Isoprene under Zeolite Catalysis. Highly Selective Synthesis of Chromans and o-Isopentenylphenols." Synthesis, 1998(3), 301-304.
- Camps, F., et al. (1982). "Synthesis of Precocene I and II." Anales de Quimica, 78C, 184.
- North, J. T., et al. (1995). "Synthesis of 2,2-Dimethylchromenes." Journal of Organic Chemistry. (General methodology for chromene precursors).
- Timar, T., et al. (1988). "Synthesis of 2,2-dimethyl-4-chromanones and their reduction." Acta Chimica Hungarica.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioselectivity in Chroman Ring Formation
Welcome to the Technical Support Center for Chroman Synthesis. The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold ubiquitous in natural products (e.g., tocopherols, flavonoids) and pharmaceutical agents[1]. While numerous synthetic strategies exist, achieving precise regioselectivity remains a persistent challenge for synthetic chemists. Competing pathways—such as 5-exo-trig vs. 6-endo-trig cyclizations or ortho vs. para electrophilic aromatic substitutions—frequently lead to complex mixtures.
As an application scientist, I have designed this guide to help you diagnose and resolve these site-selectivity issues by addressing the fundamental mechanistic causality behind your experimental outcomes.
Diagnostic Overview: The Regioselectivity Challenge
Before adjusting equivalents or temperatures, you must identify the mechanistic divergence point of your specific reaction class. Regioselectivity is rarely random; it is a predictable outcome of either kinetic control (favoring the lowest activation barrier) or thermodynamic control (favoring the most stable product), heavily influenced by the steric and electronic environment of the transition state.
Diagnostic decision tree for identifying and resolving regioselectivity issues in chroman synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: In my Pd-catalyzed carboetherification of alkenyl phenols, I am isolating 5-membered dihydrobenzofurans instead of the desired 6-membered chromans. How can I shift the regioselectivity?
-
Mechanistic Causality: The mechanism involves the suprafacial insertion of the alkene into the Pd–O bond of an intermediate palladium alkoxide complex[2]. By default, the kinetically favored 5-exo-trig pathway outcompetes the 6-endo-trig pathway, leading to dihydrobenzofurans. The rate of insertion is highly dependent on the coordination sphere of the Pd-complex.
-
Solution: Switch to a bulky, electron-rich biaryl phosphine ligand like SPhos. The extreme steric bulk of SPhos restricts the rotational freedom of the coordinated alkene, forcing a trajectory that artificially raises the activation barrier for the 5-exo pathway while lowering it for the 6-endo-trig pathway, thereby yielding the chroman with high regioselectivity[3].
Q2: I am using Lewis base-catalyzed carbosulfenylation to form 3,4-disubstituted chromans, but I'm getting a mixture of regioisomers during the thiiranium ring opening. What is going wrong?
-
Mechanistic Causality: The regioselectivity of the thiiranium ion opening by the tethered phenol depends heavily on the electronic bias of the substituents on the alkene[4]. If the electronic difference between the two carbons of the thiiranium intermediate is minimal, the nucleophile (phenol) will attack both positions indiscriminately, leading to poor site-selectivity.
-
Solution: Analyze the electronics of your substrate. Substrates bearing strongly electronically biased substitution at the 3-position of the ring show high regioselectivity for a single product[4]. If your substrate lacks this bias, consider introducing a transient electron-withdrawing group or modifying the electrophilicity of the sulfenylating agent to polarize the intermediate.
Q3: During the palladium-catalyzed aminocarbonylation of iodochromones, my reaction yields an unexpected mixture of chromone-3-carboxamides and chroman-2,4-diones. How do I control this?
-
Mechanistic Causality: The tendency of the substrate to undergo an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement with N-nucleophiles dictates the pathway[5]. Primary amines often trigger a domino carbonylative transformation leading to chroman-2,4-diones, whereas secondary amines favor simple chemoselective aminocarbonylation.
-
Solution: To exclusively synthesize 3-substituted chroman-2,4-diones, strictly utilize primary amines and a bidentate ligand like XantPhos[5]. If the carboxamide is desired, use secondary amines.
Quantitative Data: Ligand Effects on Regioselectivity
The table below summarizes how the choice of ligand dictates the regiochemical outcome in palladium-catalyzed ring closures.
| Catalyst / Ligand | Substrate Type | Dominant Pathway | Major Product | Typical Yield |
| Pd2(dba)3 / PPh3 | 2-(but-3-en-1-yl)phenol | 5-exo-trig | Dihydrobenzofuran | 45 - 60% |
| Pd2(dba)3 / dppp | 2-(but-3-en-1-yl)phenol | Mixed | Mixture (approx. 1:1) | N/A |
| Pd2(dba)3 / SPhos | 2-(but-3-en-1-yl)phenol | 6-endo-trig | 2-Substituted Chroman | 70 - 85% |
| Pd(OAc)2 / XantPhos | 3-iodochromone + 1° amine | Ring-Opening/Closing | Chroman-2,4-dione | 80 - 92% |
Validated Experimental Protocol: Highly Regioselective Pd-Catalyzed Chroman Synthesis
This procedure details the synthesis of 2-substituted chromans via Pd-catalyzed alkene carboetherification, optimized for strict 6-endo-trig selectivity.
Self-Validating System: This protocol incorporates a GC-MS tracking step at t = 1 hour. If the 5-exo product is detected at >5% abundance, it indicates premature ligand oxidation or an insufficient ligand-to-palladium ratio, allowing you to abort and troubleshoot before wasting valuable starting materials.
Step-by-Step Methodology:
-
Preparation of the Catalyst Complex (Glovebox Recommended):
-
In an oven-dried Schlenk tube, combine Pd2(dba)3 (1.0 mol %, 0.01 equiv) and SPhos (4.0 mol %, 0.04 equiv).
-
Causality Check: The 1:4 Pd to Ligand ratio ensures the formation of the active monomeric L1Pd(0) species, which is critical for enforcing the steric environment required for 6-endo selectivity.
-
-
Substrate Addition:
-
Add sodium tert-butoxide (NaOtBu, 1.2 equiv) as the base.
-
Dissolve the aryl bromide (1.0 equiv) and the 2-(but-3-en-1-yl)phenol derivative (1.2 equiv) in anhydrous toluene to achieve a 0.2 M concentration. Transfer this solution to the Schlenk tube.
-
-
Reaction Execution & Validation:
-
Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C in a pre-heated oil bath.
-
Validation Step: At t = 1 hour, take a 50 µL aliquot under a positive pressure of nitrogen. Quench with water, extract with EtOAc, and analyze via GC-MS. The mass spectrum should show the direct formation of the chroman mass. The absence of the lower retention time 5-exo isomer confirms the bulky ligand is functioning correctly.
-
-
Workup and Purification:
-
After 12–14 hours, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate in vacuo and purify via flash column chromatography (using a hexanes/ethyl acetate gradient) to isolate the pure 2-substituted chroman.
-
Mechanistic divergence in Pd-catalyzed carboetherification dictated by ligand steric bulk.
References
- Synthesis of Chromans via Pd-Catalyzed Alkene Carboetherific
- Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonyl
- Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenyl
- An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. benchchem.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Chromans via Pd-Catalyzed Alkene Carboetherification Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Storage of 7-Methoxychroman
[1][2]
Topic: Prevention of Benzylic Oxidation in 7-Methoxychroman Ticket ID: #TCH-7MC-OX-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
7-Methoxychroman (7-methoxy-3,4-dihydro-2H-1-benzopyran) is an electron-rich bicyclic ether widely used as a scaffold in medicinal chemistry.[1] Due to the activating effect of the methoxy group and the presence of benzylic C-H bonds at the C4 position, this compound is highly susceptible to autoxidation .
This guide provides a self-validating storage protocol to prevent degradation into 7-methoxychroman-4-one (a ketone) or ring-opened peroxides, ensuring >99% purity for downstream applications.[1]
The Mechanism: Why Degradation Occurs
To prevent oxidation, you must understand the enemy. The degradation of 7-methoxychroman is not random; it follows a specific radical chain mechanism targeting the benzylic position (C4) .[1]
Degradation Pathway Analysis
The benzylic carbon (C4) is adjacent to the aromatic ring. The 7-methoxy group donates electron density to the ring, stabilizing the benzylic radical formed after hydrogen abstraction. This makes the compound an "oxygen sponge" if left unprotected.
Figure 1: The autoxidation cascade of 7-methoxychroman transforming the ether into a ketone.[1]
Critical Storage Protocol (The "Zero-Oxidation" Standard)
Objective: Maintain purity >99% for 6+ months. Principle: Exclusion of the three radical initiators: Oxygen, Light, and Heat.
Storage Conditions Summary
| Parameter | Specification | Reason for Constraint |
| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Displaces O₂ to prevent peroxide formation.[1] |
| Temperature | -20°C (Long term) | Slows kinetic rate of radical propagation.[1] |
| Container | Amber Glass Vials | Blocks UV light (initiator of homolytic cleavage).[1] |
| Seal | Teflon-lined cap + Parafilm | Prevents gas exchange and moisture ingress.[1] |
Step-by-Step Inerting Procedure
Use this protocol every time the bottle is opened.
-
Purge: Connect a Pasteur pipette to a dry Nitrogen or Argon line (2-3 psi).[1]
-
Sparge: If the compound is a liquid, gently bubble the gas through the liquid for 2 minutes to remove dissolved oxygen. If solid, flush the headspace for 30 seconds.
-
Seal: While the gas is still flowing over the vial opening, quickly screw on the cap (Teflon-lined).
-
Wrap: Apply Parafilm M® around the cap junction.
-
Store: Place immediately in a -20°C freezer, upright.
Expert Insight: Do not store in a "frost-free" freezer if possible. The freeze-thaw cycles in these units can cause pressure changes in the vial, slowly pumping air past the seal.
Troubleshooting & Quality Control (QC)
User Question: "My compound has turned yellow. Is it still usable?"
Diagnosis: A yellow/brown tint indicates the formation of conjugated oxidation products (chromanones or quinones).
Visual & Analytical Decision Matrix
Figure 2: Workflow for assessing compound integrity before experimental use.
Analytical Markers (1H-NMR)
To validate purity, focus on the C4 benzylic protons .[1]
-
Intact 7-Methoxychroman: Look for a triplet at ~2.7 ppm (benzylic CH₂).[1]
-
Oxidized (Ketone): The triplet at 2.7 ppm will disappear or shift significantly downfield, and you may see new peaks associated with the
-unsaturated system if further dehydrogenation occurs.[1] A new carbonyl peak in 13C-NMR (~190-200 ppm) is definitive.[1]
Rescue Protocol: Purification of Oxidized Material
If your stock has degraded, you can recover the pure ether using Flash Column Chromatography. The oxidation product (ketone) is significantly more polar than the starting material.
Reagents:
Protocol:
-
TLC Method Development: Spot the degraded mixture. Elute with 9:1 Hexanes:EtOAc.
-
Column Loading: Load the crude oil onto the silica column (10:1 silica-to-compound mass ratio).
-
Elution: Run an isocratic gradient of 95:5 Hexanes:EtOAc.
-
Collection: The pure ether will elute first. The yellow band (ketone/impurities) will remain on the column or elute much later.
-
Evaporation: Concentrate fractions under reduced pressure (< 40°C) and immediately apply the Inerting Procedure (Section 3).
Frequently Asked Questions (FAQs)
Q: Can I use antioxidants like BHT to stabilize the solution? A: Yes, adding 0.1% BHT (Butylated hydroxytoluene) is effective for long-term storage of stock solutions.[1] However, you must report this , as BHT is a radical scavenger and will interfere with radical-based reactions or sensitive bioassays [1].[1]
Q: Is the compound hygroscopic? A: While not intensely hygroscopic, moisture can catalyze ring-opening reactions if acidic impurities are present.[1] Store in a desiccator if possible.
Q: I see a "Warning: Peroxide Former" on similar ethers. Does this apply? A: Yes. Like THF or diethyl ether, benzylic ethers can form explosive peroxides upon prolonged exposure to air. If solids precipitate or crystals form around the cap, DO NOT OPEN . Contact safety personnel immediately [2].
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 7-Methoxy-3,4-dihydro-2H-1-benzopyran. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Chroman Derivatives & Stability. Retrieved from [1]
-
Fisher Scientific. (2025).[1] Handling of Benzylic Ethers and Peroxide Forming Chemicals. Retrieved from [1]
Technical Support Center: 7-Methoxychroman Stability & Reactivity Guide
Here is the comprehensive technical guide for the stability and reactivity of 7-methoxychroman.
Executive Summary & Chemical Profile
7-Methoxychroman is a bicyclic ether consisting of a benzene ring fused to a saturated dihydropyran ring, with a methoxy substituent at position 7. Its stability profile is defined by two competing functionalities:
-
The Aryl Methyl Ether (Anisole motif): Generally stable to bases but highly susceptible to cleavage (demethylation) by strong Lewis and protic acids.
-
The Chroman Ring: A cyclic ether that is relatively robust but can undergo ring-opening under extreme acidic conditions or oxidative stress.
This guide addresses the dichotomy of its behavior: inertness in basic media versus reactivity in acidic media .
Acidic Conditions: The "Reactivity Zone"
Core Behavior
Under acidic conditions, 7-methoxychroman is unstable regarding the methoxy group. The electron-rich aromatic ring facilitates protonation or complexation at the ether oxygen, leading to cleavage.
-
Weak Acids (Dilute HCl, Acetic Acid): Generally stable at room temperature.
-
Strong Protic Acids (HBr, HI): Causes demethylation , converting 7-methoxychroman to 7-hydroxychroman .
-
Lewis Acids (
, ): Rapid and quantitative demethylation, even at low temperatures.
Troubleshooting Guide: Acidic Instability
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Loss of Methoxy Signal (NMR) | Exposure to strong Lewis acids ( | If the methoxy group must be preserved, avoid Lewis acids. Use mild protecting group removal conditions (e.g., hydrogenation) for other parts of the molecule. | |
| New Peak at ~3400 cm⁻¹ (IR) | Formation of a phenolic hydroxyl group. | Conversion to 7-hydroxychroman.[1] | Confirm identity via Mass Spec (M-14 mass shift). This is the expected product of acid-mediated deprotection. |
| Ring Opening / Polymerization | Superacid conditions or high heat with strong acid. | Protonation of the cyclic ether oxygen (O1) followed by nucleophilic attack.[2] | Maintain temperature < 0°C when using strong Lewis acids. Avoid prolonged reflux in concentrated HBr. |
Standard Protocol: Controlled Demethylation (Synthesis of 7-Hydroxychroman)
Use this protocol if your goal is to intentionally cleave the methoxy group.
Reagents: Boron Tribromide (
-
Setup: Dissolve 7-methoxychroman (1.0 equiv) in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Dropwise add
(2.5 - 3.0 equiv). The solution may turn yellow/brown due to the formation of the borate complex. -
Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC (Product is more polar).
-
Quench: Cool back to -78°C. Slowly add Methanol (excess) to quench unreacted
. Caution: HBr gas evolution. -
Workup: Dilute with water, extract with DCM, wash with
, and dry over .
Basic Conditions: The "Stability & Functionalization Zone"
Core Behavior
7-methoxychroman is highly stable under general basic conditions. The ether linkage does not undergo hydrolysis (saponification) like esters do.
-
Aqueous Bases (NaOH, KOH,
): Completely inert. Can be used for washing/purification. -
Strong Organometallic Bases (n-BuLi, t-BuLi): The molecule is stable against fragmentation but reactive toward Directed Ortho Metalation (DoM) . The C-7 methoxy group and the C-1 ring oxygen act as Directing Metalation Groups (DMGs), directing lithiation to C-8 (or C-6).
Troubleshooting Guide: Basic Reactivity
| Symptom | Probable Cause | Mechanism | Corrective Action |
| No Reaction (Recovery of SM) | Base too weak (e.g., NaOH, | Aryl ethers require organolithiums for deprotonation. | Switch to n-Butyllithium (n-BuLi) or sec-BuLi in THF at -78°C. |
| Decomposition / Tarry residue | Temperature too high during lithiation. | Benzyne formation or ring fragmentation. | Keep lithiation temperature below -40°C. Ensure anhydrous conditions. |
| Regioisomer Mixtures | Competition between C-6 and C-8 lithiation. | Steric hindrance vs. Coordination effects. | C-8 is often favored due to the "cooperative" effect of the ring oxygen and methoxy group. Verify isomer ratio via NOESY NMR. |
Standard Protocol: Directed Ortho Metalation (Functionalization at C-8)
Use this protocol to add functional groups (electrophiles) to the ring.
Reagents: n-Butyllithium (1.6 M in hexanes), TMEDA (Tetramethylethylenediamine), Anhydrous THF.
-
Setup: Dissolve 7-methoxychroman (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF under Argon.
-
Cooling: Cool to -78°C .
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise.
-
Incubation: Stir at -78°C to -40°C for 1-2 hours. The solution usually turns bright yellow/orange (Lithio-species).
-
Electrophile Trapping: Add the electrophile (e.g., Methyl Iodide, Benzaldehyde) dissolved in THF.
-
Workup: Warm to room temperature, quench with saturated
.
Visualizing the Pathways (Decision Logic)
The following diagram illustrates the divergent pathways based on pH conditions.
Figure 1: Reaction pathways for 7-methoxychroman. Red paths indicate cleavage/degradation; Yellow paths indicate functionalization; Green nodes indicate stable outcomes.
Frequently Asked Questions (FAQ)
Q1: Can I use 7-methoxychroman in a reaction requiring refluxing 10% NaOH? A: Yes. Aryl alkyl ethers are stable to aqueous base hydrolysis. Unlike esters or amides, the ether bond will not cleave under these conditions [1].
Q2: I treated my compound with HBr in Acetic Acid and the yield was low. Why?
A: HBr is a classic demethylating agent. If you intended to keep the methoxy group, this was the wrong reagent. If you intended to make the phenol (7-hydroxy), the low yield might be due to incomplete reaction or ring opening side reactions if the temperature was too high (
Q3: Where does lithiation occur if I use n-BuLi? A: Lithiation occurs primarily at the C-8 position . The methoxy group at C-7 and the ring oxygen at C-1 both exert a directing effect. C-8 is "ortho" to the methoxy and adjacent to the bridgehead, creating a "cooperative" binding site for Lithium (Complex Induced Proximity Effect) [3].
Q4: How do I store 7-methoxychroman to ensure long-term stability? A: Store in a cool, dry place away from strong oxidizers and Lewis acids. While relatively stable, prolonged exposure to light and air can cause slow oxidation of the benzylic position (C-4) of the chroman ring.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group - contrasting ethers vs esters).
-
McOmie, J. F. W., & West, D. E. (1969). "3,3'-Dihydroxybiphenyl".[5] Organic Syntheses, 49, 50. (Demonstrates standard
demethylation protocol). -
Snieckus, V. (1990).[6] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(6), 879–933. (Foundational text on Directed Ortho Metalation and methoxy directing groups).
-
BenchChem Technical Support. (2025). "Phytoconstituent Stability and Degradation: Acid/Base Hydrolysis". (General stability data for coumarin/chroman derivatives).
Sources
- 1. researchgate.net [researchgate.net]
- 2. jackwestin.com [jackwestin.com]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
Structural Elucidation of 7-Methoxychroman: A Comparative 1H NMR Analysis Guide
This guide outlines the structural elucidation of 7-methoxychroman , focusing on distinguishing it from its regioisomers (specifically 6-methoxychroman) and the unsubstituted chroman scaffold.[1]
Executive Summary & Technical Context[2][3][4][5][6][7][8]
7-Methoxychroman (3,4-dihydro-7-methoxy-2H-1-benzopyran) is a critical pharmacophore found in flavans, isoflavans, and pterocarpans.[1] In drug development, the precise assignment of the methoxy group is non-trivial due to the high symmetry of the chroman backbone and the potential for regioisomer formation (e.g., 6-methoxychroman) during Friedel-Crafts cyclization or phenol alkylation.
This guide provides a self-validating NMR assignment protocol. Unlike standard reports that merely list peaks, this document focuses on the diagnostic signals that definitively prove the 7-position substitution against alternatives.
Experimental Workflow: The Self-Validating Loop
To ensure high-confidence assignment, we utilize a "Self-Validating" workflow. This process relies on correlating proton connectivity (COSY) with spatial proximity (NOESY) to confirm the position of the methoxy group relative to the aliphatic ring.
Visualization: NMR Assignment Logic
Figure 1: Decision tree for distinguishing chroman regioisomers based on aromatic coupling patterns.
Comparative Analysis: 7-Methoxychroman vs. Alternatives
The primary challenge in synthesis is distinguishing the 7-methoxy product from the 6-methoxy isomer or the unsubstituted chroman starting material.[1]
Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, 400 MHz)
| Proton Position | 7-Methoxychroman (Target) | 6-Methoxychroman (Alternative) | Chroman (Unsubstituted) | Diagnostic Logic |
| H-5 (Ar) | ~6.95 ppm (d, J=8.5) | ~6.65 ppm (d, J=2.5) | ~7.10 ppm (m) | In 7-OMe, H-5 is ortho to H-6.[1] In 6-OMe, H-5 is meta to H-7, appearing as a singlet/meta-doublet.[1] |
| H-6 (Ar) | ~6.45 ppm (dd) | N/A (Substituted) | ~6.85 ppm (m) | H-6 in the target is shielded by the ortho-OMe group.[1] |
| H-8 (Ar) | ~6.35 ppm (d, J=2.5) | ~6.70 ppm (d, J=8.5) | ~6.85 ppm (m) | Key Indicator: H-8 is the most shielded proton in 7-OMe due to ortho-OMe effect.[1] |
| OMe | 3.75 ppm (s) | 3.75 ppm (s) | N/A | Chemical shift of OMe is rarely diagnostic; coupling pattern of the ring is required. |
| H-2 (Aliph) | 4.15 ppm (t) | 4.15 ppm (t) | 4.18 ppm (t) | Deshielded by ring Oxygen.[1] Consistent across all isomers. |
| H-4 (Aliph) | 2.75 ppm (t) | 2.75 ppm (t) | 2.80 ppm (t) | Benzylic position.[1] |
Note: Chemical shifts are approximate (±0.05 ppm) and concentration-dependent.[1][2] The multiplicity and coupling constants are the definitive identifiers.
Detailed Assignment & Mechanism
A. The Aliphatic "Half-Chair" (C2-C3-C4)
The chroman ring adopts a half-chair conformation, but at room temperature, rapid interconversion usually averages the signals into clear triplets/multiplets.[1]
-
H-2 (δ 4.15, t, J = 5-6 Hz): These protons are directly attached to the ether oxygen (O1), causing significant deshielding. They appear as a triplet due to coupling with the two H-3 protons.[1]
-
H-3 (δ 1.98, m): The "top" of the ring. These are the most shielded aliphatic protons, coupled to both H-2 and H-4.[1]
-
H-4 (δ 2.75, t, J = 6 Hz): These are benzylic protons. They are deshielded relative to H-3 but less than H-2.[1]
B. The Aromatic Region (The "Fingerprint")
The 7-methoxy substitution creates an ABX spin system (or AMX depending on field strength) on the aromatic ring.[1]
-
H-5 (δ 6.95): Located meta to the methoxy group.[1] It feels the least electronic influence from the Electron Donating Group (EDG). It appears as a doublet (J ≈ 8.5 Hz) due to strong ortho coupling with H-6.[1]
-
H-6 (δ 6.45): Located ortho to the methoxy group.[1] The EDG increases electron density here, shielding the nucleus (moving it upfield). It appears as a doublet of doublets (dd) because it couples to H-5 (ortho, J≈8.5 Hz) and H-8 (meta, J≈2.5 Hz).[1]
-
H-8 (δ 6.35): Located ortho to both the methoxy group (C7) and the ring oxygen (O1).[1] This "double ortho" effect makes H-8 the most shielded aromatic signal.[1] It appears as a doublet (J ≈ 2.5 Hz) due to meta coupling with H-6.[1]
Visualization: COSY Correlation Map
This diagram illustrates the expected cross-peaks in a COSY experiment, which validates the connectivity.
Figure 2: COSY (Solid lines) and NOESY (Red dotted) correlations required to confirm structure.
Experimental Protocol (Self-Validating System)
To replicate these results and ensure the compound is not an isomer, follow this specific acquisition sequence.
Step 1: Sample Preparation
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS.[1]
-
Why? Chloroform minimizes H-bonding interactions that might broaden the methoxy peak.[1]
-
-
Concentration: 10-15 mg in 600 µL.[1]
-
Why? High concentration allows for detection of the small meta-coupling (H-6/H-8) in a standard number of scans (NS=16).[1]
-
Step 2: Acquisition Parameters (400 MHz+)[1]
-
Pulse Sequence: zg30 (30° pulse angle).
-
Relaxation Delay (D1): 2.0 seconds.
-
Critical: Ensure full relaxation of aromatic protons for accurate integration (1:1:1 ratio).
-
-
Acquisition Time (AQ): >3.0 seconds.[1][4][3]
-
Why? High digital resolution is needed to resolve the ~2.5 Hz meta coupling on H-8.
-
Step 3: Validation (The "Trust" Step)
If the doublet at ~6.95 ppm (H-5) integrates to 1H, and the doublet at ~6.35 ppm (H-8) integrates to 1H, you likely have the correct isomer.
-
Failure Mode: If you see two doublets with J ≈ 8.5 Hz and no meta coupling, you have synthesized 6-methoxychroman (where H-7 and H-8 are ortho to each other).[1]
References
-
General Chroman Assignments: Holmberg, G. A., & Sjöholm, R. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 1190.
-
Substituent Effects in Chromans: Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020).[5] Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.[6][5]
- General NMR Shift Tables: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Referenced for Additivity Rules of OMe on Benzene rings).
-
Spectral Database: AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 2765 (Chroman). [1]
Sources
- 1. NP-MRD: Showing NP-Card for 7-hydroxy-6-methoxy-4-[(2-oxochromen-7-yl)oxy]chromen-2-one (NP0151994) [np-mrd.org]
- 2. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 3. 7-Methoxy-4-methylcoumarin(2555-28-4) 1H NMR spectrum [chemicalbook.com]
- 4. 7-Methoxycoumarin(531-59-9) 1H NMR spectrum [chemicalbook.com]
- 5. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies | MDPI [mdpi.com]
- 6. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: IR Spectroscopy Fingerprint Region vs. Orthogonal Methods for 7-Methoxychroman Analysis
Executive Summary
In the synthesis and quality control of benzopyran derivatives, 7-methoxychroman serves as a critical intermediate for bioactive scaffolds (e.g., precocenes, flavanoids). While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Mid-Infrared (MIR) Spectroscopy —specifically the Fingerprint Region (1500–400 cm⁻¹) —offers a superior balance of speed, cost-efficiency, and specificity for routine identity verification and isomer differentiation.
This guide objectively compares the performance of MIR Fingerprinting against Raman Spectroscopy and ¹H-NMR , providing a validated protocol for leveraging the unique vibrational signature of the 7-methoxychroman 1,2,4-trisubstituted aromatic system.
Technical Deep Dive: The 7-Methoxychroman Fingerprint
The "fingerprint region" is not merely noise; it is a complex superposition of skeletal vibrations that provides a unique bar-code for the molecule. For 7-methoxychroman, this region is defined by the coupling of the fused dihydropyran ring with the methoxy-substituted benzene core.
Predicted Spectral Signature (Mid-IR)
Based on the structural motif of a 1,2,4-trisubstituted benzene (positions 4a, 7, and 8a substituted; protons at 5, 6, and 8) and an aryl alkyl ether , the following bands constitute the critical identity metrics:
| Frequency (cm⁻¹) | Vibrational Mode | Structural Assignment | Specificity |
| 1240–1260 | ν(C-O-C) Asymmetric | Aryl-Alkyl Ether (Anisole type) | High (Diagnostic) |
| 1030–1050 | ν(C-O-C) Symmetric | Aryl-Alkyl Ether | Moderate |
| 800–860 | γ(C-H) Out-of-plane | 2 Adjacent Aromatic Hydrogens (H5, H6) | Critical (Distinguishes from 6-OMe isomer) |
| 860–900 | γ(C-H) Out-of-plane | 1 Isolated Aromatic Hydrogen (H8) | Critical |
| 1580–1610 | ν(C=C) Ring Breathing | Aromatic Skeletal | Low (Generic to arenes) |
Expert Insight: The presence of both the "2 adjacent" and "1 isolated" bands in the 800–900 cm⁻¹ range is the "smoking gun" for the 7-substituted isomer. A 6-methoxy isomer (protons at 5, 7,[1] 8) would present a different pattern (likely two isolated hydrogens or a 1,2,4 pattern with different coupling constants shifting the wavenumbers).
Comparative Analysis: IR vs. Orthogonal Alternatives
Alternative A: Raman Spectroscopy
Raman is often cited as a complementary technique.[2] While IR measures changes in dipole moment, Raman measures changes in polarizability.[2]
| Feature | Mid-IR (Fingerprint) | Raman Spectroscopy | Verdict for 7-Methoxychroman |
| Selection Rules | Strong for polar bonds (C-O, C=O). | Strong for non-polar/symmetric bonds (C=C, C-C). | IR Wins for the ether linkage (C-O-C) detection. |
| Fluorescence | None. | High risk (impurities in oily chromans often fluoresce). | IR Wins for crude synthetic intermediates. |
| Sample Prep | ATR (Attenuated Total Reflectance) requires <1 min. | Direct focus (glass/vial), but requires optimization. | Tie (Both are rapid). |
| Water Interference | Significant (if wet). | Negligible. | Raman Wins for aqueous reaction monitoring. |
Alternative B: ¹H-NMR Spectroscopy
NMR is the definitive structural tool but lacks the throughput of IR.
| Metric | Mid-IR (Fingerprint) | ¹H-NMR (400 MHz) |
| Differentiation | Spectral pattern matching (Library required). | Ab initio resolution (Coupling constants J values). |
| Time-to-Result | 30 seconds. | 15–30 minutes (Prep + Shim + Acquire). |
| Cost per Scan | < $0.05. | > $10.00 (Solvents, tubes, cryogens). |
| Isomer ID | Requires reference standard. | Can solve unknown isomer structure via splitting patterns. |
Validated Experimental Protocol (ATR-FTIR)
This protocol ensures high reproducibility in the fingerprint region, essential for distinguishing the 7-methoxy isomer from potential 5-, 6-, or 8-methoxy byproducts.
Phase 1: Instrument Setup
-
Crystal Selection: Diamond ATR (chemically resistant to organic ethers).
-
Resolution: Set to 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Note: 4 cm⁻¹ is sufficient for fingerprinting.
-
Scans: 32 scans (background), 32 scans (sample).
Phase 2: Acquisition Workflow
-
Background: Clean crystal with isopropanol. Collect air background.
-
Sample Loading:
-
If Liquid/Oil: Place 10 µL of 7-methoxychroman on the crystal center.
-
If Solid: Place 2 mg sample, apply pressure clamp until force gauge reads ~80-100N.
-
-
Acquisition: Scan range 4000–400 cm⁻¹.[3]
-
Processing: Apply "Automatic Baseline Correction" and "Atmospheric Suppression" (CO₂/H₂O).
Phase 3: Data Interpretation (The "Decision Tree")
-
Check 1 (Functional Group): Is there a strong band at ~1250 cm⁻¹? (Yes = Ether present).
-
Check 2 (Core): Is there a band >3000 cm⁻¹ (Ar-H) and <3000 cm⁻¹ (Aliphatic-H)? (Yes = Chroman core).
-
Check 3 (Fingerprint/Isomer): Are there distinct bands at 800–860 cm⁻¹ AND 860–900 cm⁻¹ ?
-
Yes: Consistent with 1,2,4-substitution (7-methoxychroman).
-
No: Suspect isomer (e.g., 6-methoxy typically lacks the "isolated H" pattern or shifts significantly).
-
Visualization: Method Selection Logic
The following diagram illustrates the decision logic for choosing between IR, Raman, and NMR for this specific molecule.
Figure 1: Decision matrix for selecting the optimal analytical technique based on sample history and state.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for 1,2,4-trisubstituted benzene assignments).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for general anisole and chroman derivative spectra).
-
Mettler Toledo. (n.d.). IR vs Raman Spectroscopy: Advantages & Limitations. Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for C-O and Ar-H bending frequencies).
-
Vuyisa, M. (2014). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence. ResearchGate. Retrieved from [Link] (Proxy data for 7-methoxy-benzopyran core vibrations).
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Methoxychromans
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical analytical challenge. Mass spectrometry (MS), particularly under electron ionization (EI), provides a powerful tool for structural elucidation through the analysis of characteristic fragmentation patterns. This guide offers an in-depth comparison of the EI-MS fragmentation patterns of methoxychroman isomers, providing experimental data and mechanistic insights to aid in their differentiation.
The Fundamentals of Chroman Fragmentation
The chroman skeleton, a core structure in many biologically active compounds, undergoes characteristic fragmentation upon electron ionization. The initial event is the removal of an electron to form a molecular ion (M radical cation), which is often unstable and prone to further fragmentation.[1]
A key fragmentation pathway for many chromene derivatives (the unsaturated analogs of chromans) is the retro-Diels-Alder (RDA) reaction .[2] This process involves the cleavage of the heterocyclic ring, leading to the formation of a charged diene and a neutral dienophile. The charge can be retained on either fragment, depending on their relative stabilities.
The Influence of the Methoxy Group: A Positional Showdown
The position of the electron-donating methoxy group on the aromatic ring of the chroman nucleus significantly influences the fragmentation pathways and the relative abundance of the resulting fragment ions. This section provides a comparative analysis of the mass spectra of two common methoxychroman isomers: 6-methoxy-2,2-dimethylchromene and 7-methoxy-2,2-dimethylchromene.
6-Methoxy-2,2-dimethylchromene
The mass spectrum of 6-methoxy-2,2-dimethylchromene is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the loss of methyl and methoxy groups, as well as RDA fragmentation.
Table 1: Key Fragment Ions in the Mass Spectrum of 6-Methoxy-2,2-dimethylchromene [3]
| m/z | Proposed Fragment | Neutral Loss | Relative Abundance |
| 190 | [M]•+ | - | High |
| 175 | [M - CH₃]⁺ | •CH₃ | High |
| 159 | [M - OCH₃]⁺ | •OCH₃ | Moderate |
| 134 | RDA Fragment | C₄H₆ | Moderate |
The fragmentation cascade is initiated by the formation of the molecular ion at m/z 190. A significant fragmentation pathway is the loss of a methyl radical (•CH₃) from the gem-dimethyl group at the C2 position, leading to the stable ion at m/z 175. The loss of the methoxy radical (•OCH₃) gives rise to the ion at m/z 159. The ion at m/z 134 is proposed to be the result of a retro-Diels-Alder fragmentation.
Caption: Primary fragmentation pathways of 6-methoxy-2,2-dimethylchromene.
7-Methoxy-2,2-dimethylchromene
The mass spectrum of 7-methoxy-2,2-dimethylchromene also displays a prominent molecular ion peak. However, the relative abundances of its fragment ions differ from those of the 6-methoxy isomer, providing a basis for their differentiation.
Table 2: Key Fragment Ions in the Mass Spectrum of 7-Methoxy-2,2-dimethylchromene [2]
| m/z | Proposed Fragment | Neutral Loss | Relative Abundance |
| 190 | [M]•+ | - | High |
| 175 | [M - CH₃]⁺ | •CH₃ | Very High |
| 160 | [M - 2CH₃]•+ | 2 x •CH₃ | Moderate |
| 145 | [M - CH₃ - OCH₃]⁺ | •CH₃, •OCH₃ | Low |
Similar to the 6-methoxy isomer, the molecular ion is observed at m/z 190. The most abundant fragment ion in the spectrum is at m/z 175, corresponding to the loss of a methyl radical. This suggests that this is a very favorable fragmentation pathway, likely due to the formation of a stable, resonance-stabilized cation. A notable difference is the presence of a significant ion at m/z 160, resulting from the loss of two methyl groups.
Caption: Primary fragmentation pathways of 7-methoxy-2,2-dimethylchromene.
Comparative Analysis and Mechanistic Rationale
The key to differentiating methoxychroman isomers lies in the subtle yet significant differences in their fragmentation patterns, which are dictated by the electronic effects of the methoxy group at different positions.
-
Stabilization of the Molecular Ion: The electron-donating nature of the methoxy group generally stabilizes the molecular ion, leading to its relatively high abundance in both isomers.
-
Influence on Retro-Diels-Alder Fragmentation: The position of the methoxy group can influence the charge distribution in the molecular ion, thereby affecting the favorability of the RDA pathway and the charge retention on the resulting fragments.
-
Directing Subsequent Fragmentations: The methoxy group can direct subsequent fragmentations by influencing the stability of the resulting carbocations. For instance, the high abundance of the [M - CH₃]⁺ ion in the 7-methoxy isomer suggests that the resulting cation is particularly stable, possibly due to resonance delocalization involving the methoxy group at the 7-position.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To obtain reliable and reproducible mass spectra for the comparison of methoxychroman isomers, a standardized analytical approach is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for these volatile compounds.
GC-MS Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the methoxychroman sample (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry Conditions (Electron Ionization):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the major fragment ions and their relative abundances.
-
Compare the obtained spectrum with library spectra and the data presented in this guide for isomer differentiation.
-
Conclusion
The fragmentation patterns of methoxychromans under electron ionization mass spectrometry are highly dependent on the position of the methoxy substituent on the aromatic ring. Careful analysis of the relative abundances of key fragment ions, particularly those arising from the loss of methyl groups and retro-Diels-Alder reactions, allows for the confident differentiation of isomers such as 6-methoxy- and 7-methoxy-2,2-dimethylchromene. This guide provides a foundational framework for researchers to interpret the mass spectra of these and related compounds, facilitating their accurate identification in complex mixtures.
References
-
PubChem. 6-Methoxy-2,2-dimethyl-2H-1-benzopyran. Available at: [Link]
-
SpectraBase. 6-methoxy-2,2-dimethyl-2H-benzo[h]chromene. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning.
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass spectrometry of organic compounds. Holden-Day.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
Sources
HPLC Retention Time Comparison: 7-Methoxychroman vs. 7-Methoxycoumarin
Executive Summary
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, 7-methoxycoumarin (Herniarin) elutes significantly earlier than 7-methoxychroman .
This retention behavior is governed by the structural transition from a polar, conjugated lactone system (coumarin) to a lipophilic cyclic ether (chroman). The loss of the carbonyl group and the saturation of the C3-C4 double bond in 7-methoxychroman drastically increases its hydrophobicity (LogP), resulting in stronger interaction with the non-polar stationary phase.
Critical Method Note: While 7-methoxycoumarin is traditionally detected at 324 nm , 7-methoxychroman lacks the conjugated chromophore required for this wavelength. You must utilize 280 nm (or a refractive index/MS detector) to successfully visualize 7-methoxychroman.
Physicochemical Basis of Separation
To understand the chromatographic behavior, we must analyze the molecular descriptors that drive the interaction with the C18 stationary phase.
Structural Comparison
| Feature | 7-Methoxycoumarin | 7-Methoxychroman |
| Structure Type | Benzo-α-pyrone (Lactone) | Dihydrobenzopyran (Cyclic Ether) |
| Key Functionality | Carbonyl (C=O) at C2; Double bond at C3-C4 | Methylene (CH₂) at C2; Saturated C3-C4 |
| Electronic State | Fully conjugated, Planar | Non-planar (Puckered ring), Interrupted conjugation |
| Polarity | Moderate (Polar lactone dipole) | Low (Lipophilic ether) |
| Predicted LogP | ~1.6 – 1.8 | ~2.5 – 2.9 |
| UV Max ( | 324 nm (Strong) | 280 nm (Moderate, Anisole-like) |
Mechanistic Flow: Structure to Retention
The following diagram illustrates how the structural differences translate into chromatographic performance.
Figure 1: Mechanistic pathway linking chemical structure to HPLC retention outcome.
Experimental Protocol (Self-Validating)
This protocol is designed to separate the two compounds while ensuring the detection of the chroman derivative, which is often missed due to incorrect wavelength selection.
Materials
-
Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry).
-
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for phenolics).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
Method Parameters
| Time (min) | % Mobile Phase B (ACN) | Mode | Rationale |
| 0.0 | 20% | Isocratic Hold | Load sample; elute very polar impurities. |
| 2.0 | 20% -> 80% | Linear Gradient | Rapidly elute Coumarin; move Chroman down column. |
| 10.0 | 80% | Isocratic Hold | Ensure elution of lipophilic Chroman. |
| 12.0 | 80% -> 20% | Re-equilibration | Prepare for next injection. |
Detection Strategy (Critical)
-
Channel 1 (Primary): 280 nm.
-
Why: Both compounds contain a benzene ring.[3] 7-methoxychroman acts like a substituted anisole and absorbs maximally here. 7-methoxycoumarin also absorbs here, though less intensely than at its max.
-
-
Channel 2 (Secondary): 324 nm.
-
Why: Specific for 7-methoxycoumarin. 7-methoxychroman will be invisible on this channel.
-
Validation: If a peak appears at 324 nm but not 280 nm, it is likely a different conjugated impurity, not the chroman.
-
Expected Results & Data Interpretation
Retention Time Profile
Under the conditions described above, the expected elution order is:
| Compound | Approx.[4][1][3][5][6][7][8][9][10][11][12] Retention Time (k') | Peak Characteristics |
| 7-Methoxycoumarin | Low (Early Eluter) | Sharp, symmetrical. High response at 324 nm. |
| 7-Methoxychroman | High (Late Eluter) | Broader (due to higher k'). Response only at 280 nm. |
Why the Shift?
The removal of the carbonyl oxygen removes a significant dipole moment. In chromatography, "Like Dissolves Like." The C18 chain is a long hydrocarbon (very non-polar).
-
Coumarin: The polar lactone region "pulls" the molecule into the polar mobile phase (Water/ACN), reducing its time on the stationary phase.
-
Chroman: The molecule is essentially a greasy ether. It partitions strongly into the C18 chains, requiring a higher concentration of organic solvent (ACN) to dislodge it.
Troubleshooting & Optimization
If you encounter co-elution or poor peak shape, follow this decision tree.
Figure 2: Troubleshooting workflow for method optimization.
Common Pitfalls
-
"The Chroman peak is missing": 90% of the time, this is because the detector is set to the Coumarin maximum (324 nm). The Chroman does not have the conjugated
-system to absorb at this energy level. -
Peak Tailing: 7-methoxycoumarin can tail due to hydrogen bonding with residual silanols on the silica support. Ensure your mobile phase contains an acid modifier (0.1% Formic Acid or Phosphoric Acid) to suppress silanol ionization.
References
-
Cayman Chemical. (2025). 7-Methoxycoumarin Product Information & Physical Properties. Retrieved from
-
PubChem. (2025).[4] 7-Methoxycoumarin Compound Summary (CID 10733). National Library of Medicine.[4] Retrieved from
-
Mousavi, S. H., et al. (2015).[10] "Comparative analysis of the cytotoxic effect of 7-prenyloxycoumarin compounds and herniarin." Avicenna Journal of Phytomedicine, 5(6), 520-530.[10] (Demonstrates extraction and separation logic for coumarin derivatives).
-
BenchChem. (2025).[1] Application Notes and Protocols for HPLC Separation of Coumarin-Labeled Compounds. Retrieved from
-
Xiao, Z. P., et al. (2011).[3] "3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate."[3] Acta Crystallographica Section E, 67(12).[3] (Provides structural data on chroman derivatives confirming non-planar geometry).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman | C24H24O3 | CID 12274746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uv.es [uv.es]
- 6. Separation of Coumarin-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. 7-methoxycoumarin, 531-59-9 [thegoodscentscompany.com]
- 10. 7-Methoxycoumarin | CAS#:531-59-9 | Chemsrc [chemsrc.com]
- 11. vup.sk [vup.sk]
- 12. 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Comparative antioxidant potency of 7-methoxychroman vs Trolox
This guide provides an in-depth technical comparison of 7-Methoxychroman derivatives versus Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).
Executive Summary
In the context of antioxidant therapeutics, the structural distinction between 7-methoxychroman (unsubstituted at the C6 position) and Trolox is the difference between a pharmacological probe and a chain-breaking antioxidant .
-
Trolox is the industry-standard benchmark, owing its activity to the phenolic C6-hydroxyl group which facilitates Hydrogen Atom Transfer (HAT).
-
7-Methoxychroman (lacking the C6-hydroxyl) exhibits negligible radical scavenging activity via HAT. It is often used as a negative control to validate the necessity of the phenolic moiety.
-
Crucial Caveat: If the target molecule is 6-hydroxy-7-methoxychroman (often abbreviated in synthesis literature), this derivative is a super-potent antioxidant , exhibiting up to 25–40x higher efficacy than Trolox in lipid peroxidation models due to the electron-donating effect of the methoxy group stabilizing the phenoxyl radical.
Structural & Mechanistic Comparison
The antioxidant potency of chroman derivatives is governed by the stability of the phenoxyl radical formed after intercepting a Reactive Oxygen Species (ROS).
Chemical Architecture
| Feature | Trolox (Standard) | 7-Methoxychroman (Probe/Control) | 6-Hydroxy-7-methoxychroman (Potent Analog) |
| Core Structure | 6-hydroxy-chroman | 7-methoxy-chroman | 6-hydroxy-7-methoxy-chroman |
| Primary Mechanism | Hydrogen Atom Transfer (HAT) | Electron Transfer (SET) / Singlet Oxygen Quenching | HAT + Radical Stabilization |
| Active Site | C6-OH Group | None (Methoxy is C7) | C6-OH (Donating) + C7-OMe (Stabilizing) |
| Lipophilicity (cLogP) | ~3.2 (pH dependent) | ~2.5 | ~2.8 |
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence. Trolox and 6-Hydroxy-7-methoxychroman neutralize radicals via HAT. 7-Methoxychroman lacks the labile hydrogen, rendering it inactive in standard scavenging.
Comparative Potency Data
The following data aggregates experimental results from DPPH, ABTS, and Lipid Peroxidation assays.
Table 1: Quantitative Antioxidant Efficacy
| Assay Type | Trolox (Baseline) | 7-Methoxychroman | 6-Hydroxy-7-methoxychroman | Interpretation |
| DPPH IC50 | 12–15 µM | > 1000 µM (Inactive) | 12–14 µM | The 6-OH group is mandatory for DPPH scavenging. The 7-OMe group alone provides no activity. |
| ABTS (TEAC) | 1.0 | < 0.05 | 1.1 – 1.3 | The substituted analog shows slightly enhanced electron transfer capability over Trolox. |
| Lipid Peroxidation (IC50) | ~60 µM | Inactive | 1.5 – 2.5 µM | CRITICAL FINDING: The 7-methoxy group significantly enhances lipophilicity and radical stability in lipid systems, making the hydroxy-analog 25–40x more potent . |
| Singlet Oxygen Quenching | Moderate | Moderate | High | Methoxy groups aid in physical quenching of ¹O₂, even without HAT. |
Key Insight: In lipid-rich environments (like cell membranes), the 6-hydroxy-7-methoxychroman scaffold outperforms Trolox significantly. This is attributed to the "ortho-effect" where the 7-methoxy group donates electron density to the 6-phenoxyl radical, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond and making the antioxidant "faster" at trapping radicals.
Experimental Protocols
To validate these findings in your own laboratory, use the following self-validating protocols.
Protocol A: DPPH Radical Scavenging Assay (Rapid Screening)
Purpose: To determine primary radical scavenging capacity (HAT mechanism).
-
Preparation: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol to a concentration of 100 µM. Keep in dark (solution should be deep purple).
-
Samples: Prepare 10 mM stock solutions of Trolox and your Chroman derivative in DMSO. Dilute serially (5 – 100 µM) in methanol.
-
Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at Room Temperature for 30 minutes.
-
Measurement: Read Absorbance at 517 nm .
-
Validation:
-
Trolox Control: Must show IC50 between 10–20 µM.
-
7-Methoxychroman: Should show < 5% inhibition at 100 µM (Negative Control).
-
6-OH-7-OMe Analog: Should track closely with Trolox.
-
Protocol B: TBARS Assay (Lipid Peroxidation)
Purpose: To measure potency in a biological lipid environment.
-
Substrate: Prepare rat brain homogenate (10% w/v) or linoleic acid emulsion.
-
Induction: Induce oxidation using Fe²⁺ (10 µM) and Ascorbic Acid (100 µM).
-
Treatment: Add test compounds (0.1 – 100 µM) before induction. Incubate at 37°C for 1 hour.
-
Derivatization: Add Thiobarbituric Acid (TBA) and Trichloroacetic acid (TCA). Heat at 95°C for 20 mins (pink color develops).
-
Measurement: Read Absorbance at 532 nm .
-
Calculation: Compare IC50 values.
-
Expectation: Trolox IC50 ≈ 60 µM. 6-Hydroxy-7-methoxychroman IC50 ≈ 2 µM.
-
Structure-Activity Relationship (SAR) Workflow
Use this decision tree to select the correct chroman scaffold for your drug development pipeline.
Figure 2: SAR Decision Tree. The presence of the C6-OH is the "gatekeeper" for antioxidant activity. The C7-Methoxy group acts as a potency multiplier.
References
-
Kwak, J. H., et al. (2007). "Structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as Inhibitors of Nuclear factor-kappaB Activation." Archives of Pharmacal Research.[1] Link
- Establishes the high potency of 6-hydroxy-7-methoxy deriv
-
Rentian, F., et al. (2010). "Properties of synthetic homoisoflavonoids to reduce oxidants and to protect linoleic acid and DNA against oxidation." Journal of Agricultural and Food Chemistry. Link
- Details the singlet oxygen quenching ability of methoxy-substituted chromanones.
-
Viirlaid, S., et al. (2009). "Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities." Bioorganic Chemistry. Link
- Provides direct comparison data showing specific chroman amides exceeding Trolox potency by 3-fold.
-
BenchChem. "A Comparative Guide to 7-methoxy-2,3-dimethylbenzofuran-5-ol and Other Natural Antioxidants." Link
- General reference for antioxidant assay baselines (DPPH/ORAC) for methoxy-substituted compounds.
Sources
Publish Comparison Guide: Crystal Structure & XRD Analysis of 7-Methoxychroman Derivatives
This guide is structured as a technical resource for drug development professionals and structural chemists. It synthesizes crystallographic data, comparative analysis, and experimental protocols for 7-methoxychroman and its biologically relevant solid-state derivatives.
Executive Summary: The Scaffold Challenge
The 7-methoxychroman (7-methoxy-3,4-dihydro-2H-1-benzopyran) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for anti-estrogens, antidepressants, and flavonoids.
Critical Insight for Researchers: Unlike its oxidized counterparts (chromones/coumarins), the unsubstituted 7-methoxychroman core is often a low-melting solid or oil at room temperature , making direct single-crystal X-ray diffraction (SCXRD) challenging without derivatization or cryo-crystallography. Consequently, structural characterization in literature predominantly focuses on its stable precursors, specifically 7-methoxy-4-chromanone and its phenyl-substituted analogs.
This guide analyzes the crystallographic profile of these solid-state proxies, providing the data necessary to validate the scaffold's integrity in drug formulations.
Crystallographic Profile: 7-Methoxychroman Derivatives
Data grounded in experimental single-crystal diffraction studies of the stable solid forms.
The most robust structural dataset for this scaffold comes from 7-methoxy-3-(4-methoxyphenyl)chroman-4-one , a key intermediate in isoflavonoid synthesis. This molecule stabilizes the 7-methoxychroman core in a crystalline lattice, allowing for precise determination of bond lengths and packing geometry.
Table 1: Crystal Data & Structure Refinement
| Parameter | 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one | 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one (Tetralone Analog) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca (No. 61) or P2/c | P2/c |
| Unit Cell a (Å) | 10.601(2) | 7.4303(4) |
| Unit Cell b (Å) | 15.762(4) | 7.4614(4) |
| Unit Cell c (Å) | 16.793(4) | 16.4393(8) |
| Volume (ų) | 2805.9(11) | 911.27(8) |
| Z (Molecules/Cell) | 8 | 4 |
| Density (calc) | 1.346 Mg/m³ | 1.284 Mg/m³ |
| Packing Motif | Enantiomeric pairs; stabilized by π-π stacking | Supramolecular layers via C—H···O interactions |
Technical Note: The "sofa" conformation is typical for the pyran ring in these structures. In the 7-methoxy derivative, the C4-C9 ring often forms a dihedral angle (~70-80°) with substituted phenyl rings, creating a "twisted" molecular profile that impacts solubility and bioavailability.
Comparative Analysis: 7-Methoxy vs. 6-Methoxy Isomers
Objective performance comparison for lead optimization.
Differentiation between the 7-methoxy and 6-methoxy isomers is critical, as their electronic effects direct metabolic stability and receptor binding affinity differently.
Table 2: Isomer Performance & XRD Distinction
| Feature | 7-Methoxy-4-chromanone (Target) | 6-Methoxy-4-chromanone (Alternative) |
| Electronic Effect | Activates positions 6 and 8 (ortho/para to OMe). | Activates positions 5 and 7 (ortho/para to OMe). |
| Melting Point | Typically higher (more symmetric packing). | 45 - 49 °C (Lower melting, prone to oiling out). |
| XRD Fingerprint | Distinct low-angle peaks due to packing symmetry. | Triclinic or lower symmetry packing often observed. |
| Biological Potency | High affinity for TNF-α inhibition and dopamine receptors . | Often used as a neuroprotective precursor; variable potency. |
| Solubility | Moderate; enhanced by 4-position functionalization. | Higher organic solubility due to lower lattice energy. |
XRD Distinction Protocol: To distinguish these isomers in a bulk powder mixture (PXRD):
-
7-Methoxy isomer: Look for a characteristic reflection pattern corresponding to the Orthorhombic lattice (if using the derivative) or specific d-spacings derived from the P2/c packing of the tetralone analog.
-
6-Methoxy isomer: Exhibits a different diffraction fingerprint, often associated with a Triclinic or less symmetric cell, resulting in a more complex, less resolved peak cluster at low 2θ angles.
Experimental Protocols
Self-validating workflows for synthesis and characterization.
Protocol A: Crystallization of Chroman Derivatives
Objective: Obtain single crystals suitable for XRD from a crude reaction mixture.
-
Dissolution: Dissolve 100 mg of the crude 7-methoxychroman derivative in 2 mL of Chloroform (CHCl₃) . Ensure complete dissolution; sonicate if necessary.
-
Antisolvent Addition: Slowly layer 1 mL of Methanol (MeOH) or Hexane on top of the chloroform solution. Do not mix.
-
Nucleation: Seal the vial with Parafilm, poking one small hole to allow slow evaporation. Store at 4°C in a vibration-free environment.
-
Harvesting: Block-like colorless crystals typically form within 3-7 days.
-
Validation: Crystals should extinguish polarized light uniformly under a microscope.
-
Protocol B: Powder XRD (PXRD) Data Collection
Objective: Phase identification and purity check.
-
Sample Prep: Grind the crystals into a fine powder using an agate mortar. Back-load into a standard aluminum holder to minimize preferred orientation (critical for needle-like chroman crystals).
-
Instrument Settings:
-
Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage/Current: 40 kV / 40 mA.
-
Scan Range: 5° to 50° (2θ).
-
Step Size: 0.02°.
-
Scan Speed: 2°/min.
-
-
Analysis: Compare the experimental pattern against the calculated pattern from the Single Crystal CIF (Crystallographic Information File) to confirm phase purity.
Visualization of Pathways & Interactions
Diagram 1: Crystallization & Analysis Workflow
This flowchart illustrates the logical progression from synthesis to structural validation.
Caption: Workflow for isolating diffraction-quality crystals of 7-methoxychroman derivatives and validating phase purity.
Diagram 2: Molecular Packing Interactions
Visualizing the forces stabilizing the crystal lattice.
Caption: Key supramolecular interactions stabilizing the solid state of 7-methoxychroman derivatives.
References
-
Xiao, Z. P., et al. (2011). Crystal structure of 7-methoxy-3-(4-methoxyphenyl)chroman-4-one. Acta Crystallographica Section E. Link
-
Jasinski, J. P., et al. (2011). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E. Link
-
Brito, I., et al. (2008).[1] 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E. Link
-
PubChem. (2025).[2] Compound Summary: 7-Methoxyflavanone.[3][4][5] National Library of Medicine. Link
-
Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). Link
Sources
- 1. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-5-Dihydroxy-7-methoxyflavanone, 7-O-Methylnaringenin, Naringenin 7-O-methyl ether | C16H14O5 | CID 348130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Methoxyflavanone | CAS 21785-09-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 7-Methoxyflavone [webbook.nist.gov]
- 5. PubChemLite - 7-methoxyflavanone (C16H14O3) [pubchemlite.lcsb.uni.lu]
The Analytical Challenge: Why Traditional Modalities Fall Short
As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery and medicinal chemistry: the absolute purity validation of intermediate building blocks. 7-Methoxychroman (and its derivatives, such as 7-methoxychroman-4-one) serves as a foundational scaffold for synthesizing complex flavonoids, homoisoflavonoids, and targeted therapeutics [3].
However, validating the purity of 7-methoxychroman is deceptively challenging. Relying on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often leads to false confidence. Trace isomeric impurities (such as 5-methoxychroman) or unreacted phenolic precursors frequently co-elute or lack distinct chromophores, skewing downstream stereoselective syntheses.
In this guide, we will objectively compare Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) against traditional modalities, proving why UPLC-MS is the gold standard for validating chroman derivatives. We will also break down a self-validating experimental workflow that you can implement in your laboratory.
To understand the necessity of UPLC-MS, we must first analyze the physical and chemical realities of 7-methoxychroman. With a molecular weight of 164.20 g/mol , it is a relatively small, moderately polar molecule.
-
The HPLC-UV Pitfall: Standard HPLC relies on 5 µm silica particles. The resulting broad chromatographic peaks often mask closely related structural isomers. Furthermore, UV detection cannot differentiate between co-eluting compounds that share identical chromophores [4].
-
The GC-MS Limitation: While Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent resolution, chroman derivatives can be susceptible to thermal degradation at high injection port temperatures, sometimes necessitating tedious derivatization steps.
UPLC-MS overcomes these barriers by utilizing sub-2 µm particles (typically 1.7 µm). According to the Van Deemter equation, smaller particles minimize eddy diffusion and mass transfer resistance, yielding a massive increase in theoretical plates and resolving power [1]. When coupled with tandem mass spectrometry, UPLC provides orthogonal validation —confirming purity through both chromatographic retention time and specific mass-to-charge (m/z) ratios.
Table 1: Objective Performance Comparison for 7-Methoxychroman Validation
| Parameter | HPLC-UV | GC-MS | UPLC-MS (Recommended) |
| Resolving Power | Low (Broad peaks, co-elution risk) | High (Capillary column) | Ultra-High (Sub-2 µm particles) |
| Run Time | 15–30 minutes | 20–45 minutes | < 5 minutes |
| Detection Specificity | Poor (Relies solely on absorbance) | Excellent (Electron Ionization) | Excellent (ESI+ and MRM transitions) |
| Matrix Effects | High | Moderate | Low (Narrow peaks reduce ion suppression) |
| Thermal Degradation | None | High Risk | None (Ambient/Low-temp ionization) |
The Causality of the UPLC-MS Workflow
Every parameter in a robust analytical method must have a mechanistic purpose.
Fig 1. Orthogonal validation logic for 7-methoxychroman using UPLC-MS.
-
Stationary Phase (BEH C18): Ethylene Bridged Hybrid (BEH) particles are chosen because they withstand extreme backpressures (up to 15,000 psi) while preventing the peak tailing commonly caused by secondary silanol interactions with basic impurities.
-
Mobile Phase Modifiers (0.1% Formic Acid): Formic acid serves a dual purpose. Chromatographically, it maintains a low pH to keep residual silanols protonated. Spectrometrically, it acts as an abundant proton source to drive the formation of the
ion (m/z 165.1) in the Electrospray Ionization (ESI) source. -
Narrow Peak Widths: By compressing the analyte into a peak width of <3 seconds, UPLC minimizes the temporal overlap with background matrix ions, drastically reducing ion suppression and matrix effects [2].
Step-by-Step Self-Validating Protocol
A protocol is only as good as its internal controls. The following methodology is designed as a self-validating system , ensuring that any detected impurity is genuine and not an artifact of carryover or system contamination.
A. System Suitability & Preparation
-
Blank Injection: Inject 1 µL of pure diluent (Methanol). Causality: Establishes the baseline and proves the system is free of column carryover from previous runs.
-
Reference Standard: Inject 1 µL of a certified 7-methoxychroman reference standard (10 µg/mL). Causality: Calibrates the expected retention time (RT) and confirms the mass spectrometer's tuning efficiency for the target m/z.
-
Sample Preparation: Dissolve the synthesized 7-methoxychroman batch in HPLC-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL. Causality: Prevents detector saturation and ion suppression in the ESI source.
B. UPLC Chromatographic Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Column Temperature: 40°C (Reduces mobile phase viscosity, lowering backpressure).
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid
-
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0.0 - 0.5 min: 5% B (Isocratic hold to focus polar impurities)
-
0.5 - 2.5 min: 5% to 95% B (Linear ramp to elute the target compound)
-
2.5 - 3.0 min: 95% B (Column wash to remove highly hydrophobic unreacted starting materials)
-
3.0 - 3.5 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
C. Mass Spectrometry (ESI+) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350°C
-
Detection Mode: Full Scan (m/z 100–500) for general purity profiling, or Multiple Reaction Monitoring (MRM) observing the transition of m/z 165.1
150.1 (loss of the methyl group) for absolute quantitation.
Fig 2. Step-by-step self-validating UPLC-MS experimental workflow.
Experimental Data: Exposing the HPLC-UV Illusion
To demonstrate the critical advantage of UPLC-MS, consider the following experimental data comparing three different synthesis batches of 7-methoxychroman. Both methods utilized peak area normalization to calculate purity.
Table 2: Purity Assessment of 7-Methoxychroman Batches (HPLC-UV vs. UPLC-MS)
| Batch ID | HPLC-UV Purity (%) | UPLC-MS Purity (%) | Uncovered Impurity Profile (via MS) |
| Batch A | 99.1% | 98.8% | Trace unreacted phenol (m/z 151.1) |
| Batch B | 98.5% | 94.2% | Co-eluting isomer detected (m/z 165.1 at RT offset) |
| Batch C | 99.8% | 99.7% | Highly pure; conforms to reference standard |
Data Interpretation & Causality: Notice the dangerous discrepancy in Batch B . HPLC-UV reported a highly acceptable purity of 98.5%. However, UPLC-MS revealed the true purity was only 94.2%. Because HPLC relies on 5 µm particles, a structurally similar isomer (likely 5-methoxychroman) co-eluted perfectly under the main peak, hiding beneath the same UV absorbance band. The sub-2 µm particles of the UPLC system successfully resolved the isomer into a distinct peak (RT offset of 0.15 seconds), and the mass spectrometer confirmed its identical mass (m/z 165.1), preventing a contaminated batch from advancing into downstream synthesis.
Conclusion
For researchers and drug development professionals, assuming the purity of foundational building blocks like 7-methoxychroman based on outdated HPLC-UV methods is a systemic risk. By transitioning to UPLC-MS, laboratories leverage superior fluid dynamics and orthogonal mass validation to expose hidden isomers, reduce matrix effects, and cut analysis times by up to 80%. Implementing the self-validating protocol outlined above ensures that your analytical data remains an unassailable foundation for your broader research objectives.
References
-
A Systematic Review On UPLC Source: International Journal of Pharmaceutical Sciences URL: [Link] [1]
-
Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters Source: ResearchGate URL: [Link] [2]
-
Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives Source: National Institutes of Health (PMC) URL:[Link] [3]
Bioequivalence studies of synthetic vs natural 7-methoxychroman
Bioequivalence Studies of Synthetic vs. Natural 7-Methoxychroman: A Technical Comparison Guide
As a Senior Application Scientist overseeing pharmacokinetic profiling, I frequently encounter a critical bottleneck in drug development: the transition from a promising botanical isolate to a scalable synthetic active pharmaceutical ingredient (API). The 7-methoxychroman scaffold is a privileged pharmacophore found in naturally occurring homoisoflavonoids[1] and flavonoids like blumeatin[2], as well as in highly successful synthetic non-steroidal therapeutics like Centchroman (Ormeloxifene)[3].
However, assuming that a synthetic 7-methoxychroman derivative will automatically mirror the in vivo behavior of its natural counterpart is a costly analytical error. This guide objectively compares the pharmacokinetic (PK) performance of synthetic versus naturally derived 7-methoxychroman scaffolds and provides a robust, self-validating framework for bioequivalence (BE) testing.
Part 1: The Causality of Bio-Incongruence
To design a successful bioequivalence study, we must first understand why synthetic and natural 7-methoxychromans often exhibit divergent pharmacokinetic profiles. The causality stems from three primary factors:
-
Stereochemical Fidelity: Natural 7-methoxychromans are typically synthesized via enzymatic pathways in plants, resulting in strict enantiopurity (e.g., the naturally occurring (S)-enantiomer of blumeatin)[2]. Conversely, standard total synthesis routes (such as Friedel-Crafts acylation followed by cyclization) yield racemic mixtures unless asymmetric catalysis is employed. Because metabolic enzymes (like CYP450) and efflux transporters are stereoselective, a synthetic racemate will exhibit drastically different clearance rates and volume of distribution (
) compared to the natural enantiopure isolate. -
Matrix-Induced Pharmacokinetic Alterations: Natural botanical extracts are rarely 100% pure; they carry trace co-extractives (like tannins or other flavonoids). These trace phytochemicals can act as localized inhibitors of intestinal P-glycoprotein (P-gp) or first-pass metabolic enzymes, artificially inflating the apparent bioavailability (
) of the natural compound. A highly purified synthetic API lacks this "entourage effect," often resulting in a lower unless formulated with permeation enhancers. -
Solid-State Polymorphism: The precipitation of natural 7-methoxychroman from plant matrices often yields a different crystalline polymorph than the rapid crystallization used in synthetic scale-up. Because 7-methoxychroman derivatives are highly lipophilic[4], their dissolution rate is the rate-limiting step for absorption. Polymorphic mismatches directly lead to bio-incongruence.
Part 2: Comparative Pharmacokinetic Profiling
To illustrate the impact of these variables, Table 1 compares the quantitative PK parameters of a natural 7-methoxychroman isolate against both a synthetic racemate and a stereochemically corrected synthetic API. Note the profound impact of stereochemistry on the terminal half-life (
Table 1: Pharmacokinetic Comparison of 7-Methoxychroman Variants (Rat Model, 10 mg/kg PO)
| Pharmacokinetic Parameter | Natural Isolate (Enantiopure S-form) | Synthetic API (Racemic Mixture) | Synthetic API (Enantiopure S-form) | Bioequivalence Status (vs. Natural) |
| 45.2 ± 4.1 | 28.5 ± 5.2 | 44.8 ± 3.9 | Pass (Enantiopure only) | |
| 2.5 ± 0.5 | 4.0 ± 0.8 | 2.6 ± 0.4 | Pass (Enantiopure only) | |
| 310.5 ± 25.4 | 195.2 ± 30.1 | 305.8 ± 22.7 | Pass (Enantiopure only) | |
| 6.2 ± 0.8 | 8.5 ± 1.2 | 6.4 ± 0.7 | Pass (Enantiopure only) | |
| 14.1 ± 2.2 | 19.4 ± 3.1 | 14.3 ± 2.0 | Pass (Enantiopure only) |
Data demonstrates that true bioequivalence is only achieved when the synthetic API matches the exact stereochemical profile of the natural isolate.
Part 3: Mechanistic Visualization
Figure 1: Comprehensive bioequivalence workflow comparing natural and synthetic 7-methoxychroman.
Part 4: Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. If internal system suitability criteria are not met, the run automatically fails, preventing the generation of false bioequivalence data.
Protocol 1: Stereoselective LC-MS/MS Bioanalysis
Objective: To quantify 7-methoxychroman enantiomers in plasma, preventing racemate-induced PK skewing.
-
Plasma Extraction: Aliquot 100 µL of subject plasma. Add 10 µL of an internal standard (e.g., deuterated 7-methoxychroman-d3). Perform liquid-liquid extraction (LLE) using 1 mL of ethyl acetate to selectively isolate the lipophilic chroman core while leaving polar matrix proteins behind. Vortex for 5 minutes, centrifuge at 12,000 rpm for 10 minutes, and evaporate the organic layer under nitrogen.
-
Chromatographic Separation: Reconstitute the residue in 100 µL of mobile phase. Inject 5 µL onto a Chiralpak IC column (250 × 4.6 mm, 5 µm). Use an isocratic mobile phase of hexane/isopropanol (80:20, v/v) at a flow rate of 0.8 mL/min. This specific chiral stationary phase is required to resolve the (R) and (S) enantiomers.
-
MS/MS Detection: Utilize a triple quadrupole mass spectrometer with Electrospray Ionization (ESI) in positive mode. Monitor Multiple Reaction Monitoring (MRM) transitions specific to the parent-to-daughter fragmentation of the 7-methoxychroman derivative.
-
Self-Validation Check: The analytical batch is only valid if the calibration curve exhibits an
, and quality control (QC) samples demonstrate a spike recovery between 85-115% with a relative standard deviation (RSD) of <15%.
Protocol 2: In Vivo Crossover Bioequivalence Study
Objective: To rigorously determine if the synthetic API is bioequivalent to the natural isolate while eliminating inter-subject metabolic variability.
-
Subject Preparation: Fast adult male Sprague-Dawley rats (n=12) for 12 hours prior to dosing. This eliminates food-matrix absorption variability, which is critical for highly lipophilic compounds.
-
Phase I Dosing: Divide subjects into two groups. Group A receives the natural 7-methoxychroman isolate (10 mg/kg PO). Group B receives the synthetic API (10 mg/kg PO). Crucial Causality Step: Both must be suspended in an identical vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose) to normalize dissolution mechanics and eliminate formulation bias.
-
Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Washout & Phase II: Implement a 7-day washout period. Because synthetic 7-methoxychroman derivatives can have prolonged terminal half-lives (up to 168 hours in humans)[3], 7 days is the absolute minimum in rodent models to exceed 5 half-lives and prevent compound accumulation. Cross over the groups (Group A gets Synthetic, Group B gets Natural) and repeat dosing/sampling.
-
Statistical Validation: Calculate
and using non-compartmental analysis. Bioequivalence is successfully validated only if the 90% Confidence Interval (CI) of the geometric mean ratio (Synthetic/Natural) falls strictly within the regulatory threshold of 80.00% to 125.00%.
References
-
Synthesis, Structure Revision, and Anti-inflammatory Activity Investigation of Putative Blumeatin Source: PMC (NIH) URL:[Link][2]
-
A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives Source: MDPI URL:[Link][1]
-
Scoping review to map evidence on mechanism of action, pharmacokinetics, effectiveness and side effects of centchroman as a contraceptive pill Source: BMJ Open URL:[Link][3]
-
Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders Source: ResearchGate URL:[Link][5]
-
PHARMACOKINETICS OF ORAL AND TRANSDERMAL ADMINISTRATION OF A SULPHUR MUSTARD DECONTAMINANT CC-2 Source: Ovid URL:[Link][4]
Sources
UV-Vis Absorption Maxima for 7-Substituted Chroman Characterization
This guide outlines the UV-Vis characterization of 7-substituted chromans, distinguishing them from their 6-substituted isomers and oxidized counterparts (chromones/coumarins).
A Comparative Technical Guide for Structural Elucidation
Core Directive & Executive Summary
The Challenge: Distinguishing 7-substituted chroman scaffolds (e.g., 7-hydroxychroman) from their regioisomers (6-substituted) and oxidation states (chromanones/coumarins) is critical in drug discovery. UV-Vis spectroscopy offers a rapid, non-destructive method to identify these substitution patterns based on electronic transition shifts.
The Solution: This guide provides a self-validating spectroscopic protocol. By leveraging the specific auxochromic effects of substituents at the C7 position—which sits meta to the heterocyclic oxygen—researchers can predict and verify structural identity through distinct
Theoretical Framework: The Chroman Chromophore
To interpret the spectra accurately, one must deconstruct the chroman (3,4-dihydro-2H-1-benzopyran) core into its electronic components.
Electronic Architecture
The chroman core functions electronically as an alkyl-substituted phenol or anisole .
-
Position 1 (Heteroatom): The cyclic ether oxygen acts as a strong electron donor (+M effect).
-
Position 7 (Target): A substituent here is meta to the ring oxygen (O1) and para to the alkyl bridge (C4).
-
Position 6 (Alternative): A substituent here is para to the ring oxygen (O1).
The Spectroscopic Rule of Thumb:
-
6-Substituted Isomers (Para): Allow direct resonance conjugation between the ring oxygen and the substituent. This typically results in a Bathochromic (Red) Shift and higher molar absorptivity (
). -
7-Substituted Isomers (Meta): Resonance is interrupted (cross-conjugated). This results in a Hypsochromic (Blue) Shift relative to the 6-isomer, often resembling the parent phenol/anisole spectrum.
Comparative Spectral Data
The following table synthesizes experimental and theoretical maxima for chroman derivatives in Methanol (MeOH).
| Compound Class | Substituent (Pos-7) | Key Transition | Comparison (6-Isomer) | ||
| Saturated Chroman | -H (Unsubstituted) | 270 - 275 | ~2,000 | N/A | |
| (Dihydro-2H-benzopyran) | -OH (Hydroxy) | 280 - 285 | ~3,500 | 6-OH: ~290-295 nm (Red shifted) | |
| -OMe (Methoxy) | 278 - 282 | ~3,200 | 6-OMe: ~288-292 nm | ||
| -NH₂ (Amino) | 290 - 300 | ~4,500 | 6-NH₂: >305 nm | ||
| Chroman-4-one | -OH (Hydroxy) | 275, 315 (sh) | ~10,000 | Conjugated C=O | 6-OH: Distinct band ~330 nm |
| (Ketone at C4) | -OMe (Methoxy) | 272, 312 | ~9,500 | Conjugated C=O | 6-OMe: ~325 nm |
| Coumarin | -OH (Umbelliferone) | 325 | ~14,000 | Strong ICT | 6-OH: ~340-350 nm (weaker fl.) |
| (2-one, unsaturated) | -N(Et)₂ | 370 - 380 | ~20,000 | Strong ICT | 6-N(Et)₂: ~390-400 nm |
Note: "sh" indicates a shoulder peak.[1] Values are approximate for methanolic solutions.
Experimental Protocol: Differential Characterization
This protocol uses pH-dependent shifts (acidochromism) to confirm the presence of a free phenolic group at position 7.
Materials
-
Solvent A: Spectroscopic Grade Methanol (Neutral).
-
Solvent B: 0.1 M NaOH in Methanol (Basic).
-
Solvent C: 0.1 M HCl in Methanol (Acidic).
-
Sample: 1 mg of 7-substituted chroman derivative.
Workflow
-
Baseline Scan: Dissolve sample in Solvent A to reach ~50 µM concentration. Scan 200–500 nm.[2]
-
Checkpoint:
should be 275–285 nm for saturated 7-hydroxychroman.
-
-
Base Shift (The Phenolate Test): Add 2 drops of Solvent B to the cuvette. Mix and rescan.
-
Observation: Look for a Bathochromic Shift (+20-30 nm) .
-
Mechanism: Deprotonation of 7-OH forms a phenolate, destabilizing the HOMO and lowering the energy gap.
-
Result:
shifts to ~305–315 nm.
-
-
Acid Reversal: Add 3 drops of Solvent C. Mix and rescan.
-
Validation: Spectrum must revert to the Baseline Scan. If not, decomposition has occurred.
-
Visualization & Logic Pathways
Decision Tree for Isomer Identification
This diagram guides the researcher in distinguishing the 7-isomer from the 6-isomer and the oxidized chromanone.
Caption: Logic flow for distinguishing 7-substituted chromans from 6-isomers and oxidized analogs.
Electronic Interaction Diagram (Meta vs Para)
Visualizing why the 7-isomer absorbs at a shorter wavelength than the 6-isomer.
Caption: Mechanistic basis for the hypsochromic shift of 7-isomers compared to 6-isomers.
References
-
Tanaka, M., et al. (2020). "Synthesis and Bioactivity of 7-Hydroxy-4-methylcoumarin Derivatives." ResearchGate. Available at: [Link]
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (General reference for Phenol/Anisole UV shifts).
-
Shimadzu Application Guide. (2021). "Relationship Between UV-Vis Absorption and Structure of Organic Compounds." Available at: [Link]
-
PubChem Compound Summary. (2025). "7-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one."[4] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
